Product packaging for Isoxazolo[4,3-G]indolizine(Cat. No.:CAS No. 125612-97-7)

Isoxazolo[4,3-G]indolizine

Cat. No.: B588748
CAS No.: 125612-97-7
M. Wt: 158.16
InChI Key: XBFWHARSGWAPJN-UHFFFAOYSA-N
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Description

Isoxazolo[4,3-G]indolizine is a complex fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This structure combines the valuable isoxazole ring—a five-membered heterocycle with adjacent nitrogen and oxygen atoms—with the indolizine framework, creating a privileged scaffold for developing novel bioactive molecules . Compounds based on the isoxazole moiety have demonstrated a broad and promising spectrum of biological activities, including potent antimicrobial effects against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa , as well as notable anticancer properties through mechanisms such as cell cycle arrest and induction of apoptosis . The structural complexity and electron-rich nature of this fused system make it a sophisticated intermediate for the synthesis of more complex molecular architectures, particularly in the exploration of multi-targeted therapies . Researchers value this compound for its potential to yield new chemical entities with enhanced pharmacological profiles. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B588748 Isoxazolo[4,3-G]indolizine CAS No. 125612-97-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125612-97-7

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

[1,2]oxazolo[4,3-g]indolizine

InChI

InChI=1S/C9H6N2O/c1-2-8-9-7(6-12-10-9)3-5-11(8)4-1/h1-6H

InChI Key

XBFWHARSGWAPJN-UHFFFAOYSA-N

SMILES

C1=CN2C=CC3=CON=C3C2=C1

Synonyms

Isoxazolo[4,3-g]indolizine (9CI)

Origin of Product

United States

Synthetic Methodologies for Isoxazolo 4,3 G Indolizine and Its Derivatives

Strategies for the Construction of the Isoxazolo[4,3-G]indolizine Core

The construction of the fused this compound heterocyclic system is a significant focus in synthetic organic chemistry due to the potential biological activities of these scaffolds. researchgate.net Key strategies involve the formation of the isoxazole (B147169) ring onto a pre-existing or concurrently formed indolizine (B1195054) framework.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Ring Formation

The 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocyclic rings like isoxazoles. acs.orgresearchgate.netnih.gov This reaction typically involves a 1,3-dipole, such as a nitrile oxide, reacting with a dipolarophile, like an alkyne or an alkene, to form the heterocyclic ring. nih.govmdpi.com

The reaction between nitrile oxides, often generated in situ from precursors like hydroximidoyl chlorides or oximes, and alkynes is a classic and highly effective route to synthesize the isoxazole ring. nih.govmaynoothuniversity.ienih.gov This [3+2] cycloaddition is a cornerstone in forming the isoxazole portion of the this compound scaffold. acs.org The versatility of this method allows for the introduction of various substituents onto the isoxazole ring by choosing appropriately substituted nitrile oxides and alkynes. mdpi.com

For instance, nitrile oxides can be reacted with terminal alkynes to yield 3,5-disubstituted isoxazoles. nih.gov The reaction can also be performed with alkenes to produce isoxazolines, which can be subsequently oxidized to isoxazoles if required. mdpi.comrsc.org The choice of precursors for the nitrile oxide, such as N-hydroxyimidoyl chlorides, and the reaction conditions can be tailored to optimize yields and accommodate a range of functional groups. nih.govnih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

1,3-Dipole PrecursorDipolarophileKey FeatureResulting StructureReference
N-hydroxybenzimidoyl chloridesTerminal AlkynesIn situ generation of nitrile oxide3,5-disubstituted isoxazoles nih.govnih.gov
(Diethoxyphosphoryl)difluoromethyl hydroximoyl chlorideAlkenes/AlkynesHypervalent-iodine mediated one-pot synthesisIsoxazolines/isoxazoles with CF2P(O)(OEt)2 moiety rsc.org
Arylnitrile oxidesPropargyl-substituted dihydroisoindolin-1-oneCatalyzed by CuI or Ag2CO3Isoxazole-substituted dihydroisoindolin-1-ones mdpi.com

A significant challenge in the 1,3-dipolar cycloaddition of unsymmetrical alkynes and nitrile oxides is controlling the regioselectivity, which determines the substitution pattern on the resulting isoxazole ring (e.g., 3,4- vs. 3,5-disubstitution). maynoothuniversity.iersc.org Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome, where the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the dipole is dominant. mdpi.com

Catalysts can play a crucial role in directing the regioselectivity. While catalyst-free reactions often yield a specific regioisomer, the use of metal catalysts like copper(I) or ruthenium can favor the formation of a complementary regioisomer. maynoothuniversity.ie For example, copper-catalyzed reactions typically promote the formation of 3,5-disubstituted isoxazoles, whereas ruthenium catalysis can favor 3,4-disubstituted products. maynoothuniversity.ie This control is essential for the targeted synthesis of specific this compound isomers. The synthesis of isoxazole-derived phosphonates has demonstrated that using vinylphosphonates with a leaving group can effectively control regioselectivity, leading to either 3,5- or 3,4-disubstituted isoxazoles. rsc.org

One-pot syntheses are highly efficient as they reduce the number of separate reaction and purification steps, saving time and resources. acs.orgscirp.org For the construction of the this compound system, one-pot protocols can be designed to form both the indolizine and isoxazole rings in a single sequence.

One such approach involves the intramolecular cycloaddition of a nitrile oxide generated within a molecule that already contains the indolizine precursor framework. For example, a propargyl-substituted methyl azaarene can be treated with tert-butyl nitrite (B80452) (TBN) to generate a nitrile oxide in situ, which then undergoes an intramolecular [3+2] cycloaddition to form the fused isoxazole ring, yielding the tricyclic quinazoline (B50416) alkaloid derivatives. mdpi.com Another strategy involves a multi-component reaction where the indolizine core is formed first, for example via a Tschitschibabin reaction or other cyclization, followed by an in situ cycloaddition to build the isoxazole ring without isolating the intermediate indolizine. ijettjournal.orgrsc.org These methods provide a convergent and atom-economical route to complex heterocyclic systems. rsc.orgbeilstein-journals.org

Regioselective Approaches in Cycloaddition Chemistry

Metal-Catalyzed Annulations and Cyclizations

Metal catalysts, particularly those based on gold, have emerged as powerful tools for orchestrating complex cyclization and annulation cascades to build heterocyclic frameworks. ijettjournal.orgresearchgate.net

Gold catalysts, known for their strong π-acidity, can activate alkynes and allenes towards nucleophilic attack, initiating cascades that lead to the formation of complex polycyclic structures. rsc.orgacs.org In the context of this compound synthesis, gold-catalyzed reactions offer unique pathways that differ from traditional cycloadditions.

A notable example is the gold-catalyzed bicyclic annulation of 4-methoxy-1,2-dienyl-5-ynes with isoxazoles. rsc.orgrsc.org This reaction does not proceed through the common α-imino gold carbene intermediate. Instead, it is postulated to involve the activation of the allene (B1206475) by gold, followed by an attack from the tethered alkyne to form a vinyl gold carbene. This reactive intermediate then reacts with the isoxazole, triggering a sequence of cyclizations and rearrangements that ultimately furnish the indolizine core. rsc.orgrsc.org Depending on the substitution pattern of the allene, this method can selectively produce different isomers, such as 7-formyl or 8-formyl indolizine derivatives. rsc.orgrsc.org This strategy highlights the unique reactivity that can be accessed with gold catalysis, enabling the construction of the desired heterocyclic system through novel bond formations and skeletal rearrangements. nih.gov

Table 2: Gold-Catalyzed Annulation for Indolizine Synthesis

SubstratesCatalystKey IntermediateProductReference
4-methoxy-1,2-dienyl-5-ynes and IsoxazolesGold(I) complex (e.g., [IPrAu(CH3CN)]SbF6)Vinyl gold carbene8-Formylindolizine or 7-Formylindolizine derivatives rsc.orgrsc.org
1,4-Diyn-3-ols and IsoxazolesGold(I) complexα-Imino gold carbenePyrrole (B145914) derivatives (related to indolizine precursors) acs.org
Alkynyl thioethers and IsoxazolesGold(I) complexα-imino α′-sulfenyl gold carbeneSulfenylated pyrroles (related to indolizine precursors) nih.gov
Palladium-Catalyzed Cyclization Strategies

Palladium catalysis offers a powerful tool for the construction of complex heterocyclic systems. A versatile multicomponent approach for indolizine synthesis involves the palladium-catalyzed carbonylative coupling of 2-bromopyridines, imines, and alkynes. nih.govrsc.orgnih.gov This reaction proceeds through the formation of a reactive, high-energy mesoionic pyridine-based 1,3-dipole, which then undergoes a spontaneous cycloaddition with an alkyne. nih.govscispace.com

A potential strategy to form the this compound system could adapt this methodology. The process would involve a carefully substituted 2-bromopyridine (B144113) precursor that carries a masked functionality poised to form the isoxazole ring. For instance, a 2-bromopyridine could be coupled with an imine and carbon monoxide to generate the 1,3-dipole intermediate. A subsequent cycloaddition with a suitable alkyne would form the functionalized indolizine ring. The final step would be a palladium-catalyzed intramolecular annulation or C-H activation to close the isoxazole ring onto the 'g' face (the C5-C6 bond) of the indolizine core.

Table 1: Representative Palladium-Catalyzed Indolizine Synthesis

2-Bromopyridine Imine Alkyne Catalyst System Yield (%) Reference
2-Bromopyridine N-Benzylidene-4-methoxyaniline Dimethylacetylene dicarboxylate Pd₂(dba)₃, Xantphos, NiPr₂Et 76 nih.govscispace.com
2-Bromo-4-methylpyridine N-Benzylideneaniline Ethyl 3-phenyl-2-propynoate Pd₂(dba)₃, Xantphos, NiPr₂Et 72 nih.gov

This table showcases the synthesis of indolizine precursors, which could be functionalized for subsequent isoxazole ring formation.

Copper-Mediated Cyclization Pathways

Copper catalysis provides an alternative and efficient pathway for the synthesis of indolizine derivatives. One notable method is the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes, which proceeds via C-F bond cleavage to afford substituted indolizines. rsc.org Another powerful copper-mediated approach involves the oxidative [3+2] annulation of nitroalkenes with pyridinium (B92312) ylides, which can be generated in situ. rsc.org This method is effective for producing functionalized indolizines, including fluoro-substituted variants. rsc.org

To construct the this compound scaffold, one could employ a copper-catalyzed reaction using a pyridine (B92270) precursor appropriately substituted to facilitate the subsequent isoxazole ring closure. For example, a 2-(pyridin-2-yl)acetate derivative with a nitro group at the C5 position could be cyclized with a suitable alkene. The resulting nitro-substituted indolizine could then undergo reductive cyclization or another transformation to form the fused isoxazole ring.

Table 2: Copper-Mediated Synthesis of Functionalized Indolizines

Pyridine Derivative Reactant Catalyst/Conditions Product Type Yield (%) Reference
Ethyl 2-(pyridin-2-yl)acetate 1,1-Difluoro-2-phenylethene CuI, L-proline, Cs₂CO₃ 1-Aryl-2-fluoroindolizine 82 rsc.org
Pyridinium salt (E)-(2-Nitrovinyl)benzene Cu(OAc)₂, 2,6-lutidine 1-Arylindolizine 81 rsc.org
Pyridinium salt (E)-1-Fluoro-2-nitroethene Cu(OAc)₂, 2,6-lutidine 1-Fluoroindolizine 75 rsc.org

This table illustrates the synthesis of functionalized indolizines that could serve as key intermediates.

Nucleophilic Substitution and Intramolecular Cyclization Sequences

The synthesis of fused heterocyclic systems often relies on a sequence of nucleophilic substitution followed by an intramolecular cyclization. This strategy is well-documented for related systems like isoxazolo[4,5-b]pyridines, which can be synthesized from 2-chloro-3-nitropyridines via intramolecular nucleophilic substitution of the nitro group. nih.gov A similar approach has been used for thienoindolizine derivatives, involving a base-mediated nucleophilic substitution followed by a Pd-catalyzed intramolecular cyclization. researchgate.net

A plausible route to this compound could start with a suitably functionalized indolizine. For instance, a 5-nitro-6-chloroindolizine derivative could serve as a key precursor. Reaction with a nucleophile, such as the anion of a protected hydroxymethyloxime, followed by deprotection and intramolecular cyclization would yield the target fused ring system. Alternatively, drawing analogy from the synthesis of isoxazolo[4,3-e]indazoles researchgate.net, a pathway could involve the reaction of a 5-nitroindolizine with an arylacetonitrile in a basic medium, leading to nucleophilic substitution and subsequent cyclization to form the isoxazole ring.

Pyridinium Ylide-Mediated Annulation Approaches

The [3+2] cycloaddition of pyridinium ylides with alkenes or alkynes is one of the most fundamental and versatile methods for synthesizing the indolizine core. rsc.orgnih.gov These ylides, typically stabilized by an electron-withdrawing group, are generated in situ from the corresponding pyridinium salts and react with dipolarophiles to form a tetrahydroindolizine adduct, which can then be aromatized. nih.govresearchgate.net

To adapt this method for this compound synthesis, two main strategies can be proposed. The first involves using a functionalized dipolarophile. For example, a pyridinium ylide could be reacted with an alkyne that is part of an isoxazole ring or carries a substituent that can be readily converted into an isoxazole. The second strategy would involve a modification of the pyridinium ylide itself. A pyridine precursor bearing a latent isoxazole-forming functionality could be converted into its ylide and cyclized with a simple alkyne. A subsequent intramolecular reaction would then form the fused isoxazole ring. A general method using copper(II) acetate (B1210297) promotes the oxidative [3+2] annulation of nitroalkenes with in situ generated pyridinium ylides, providing a direct route to functionalized indolizines that could be precursors for further annulation. rsc.org

Precursor Synthesis and Reactant Diversity

The success of the proposed synthetic methodologies hinges on the availability of diverse and appropriately functionalized precursors for both the indolizine and isoxazole moieties.

Preparation of Functionalized Indolizine Precursors

The synthesis of functionalized indolizines is well-established, providing a strong foundation for building the target fused system. researchgate.net A variety of methods allow for the introduction of substituents at various positions of the indolizine ring, which is crucial for subsequent annulation reactions.

1,3-Dipolar Cycloaddition: This classic approach uses pyridinium salts and activated alkenes or alkynes. nih.gov Recent advancements include transition-metal-free cycloadditions with zwitterionic ketenimines to produce fully functionalized indolizines. nih.gov

C3-Functionalization: Direct functionalization at the C3 position of the indolizine ring can be achieved via organocatalytic methods, such as Brønsted acid-catalyzed alkylation with various electrophiles. rsc.org

Multicomponent Reactions: One-pot reactions involving pyridine, a ketone, and an electron-deficient alkene, often catalyzed by copper, provide efficient access to highly substituted indolizines. semanticscholar.orgresearchgate.net

Synthesis of Isoxazole-Bearing Synthons

The construction of the isoxazole ring is a cornerstone of heterocyclic synthesis, with numerous reliable methods available for creating isoxazole-bearing reactants.

1,3-Dipolar Cycloaddition: The most common method involves the reaction of nitrile oxides (generated in situ from aldoximes or hydroximinoyl chlorides) with alkynes. mdpi.com This approach offers high regioselectivity and functional group tolerance, allowing for the preparation of 3,5-disubstituted isoxazoles. organic-chemistry.org

Cycloisomerization: Gold- or copper-catalyzed cycloisomerization of α,β-acetylenic oximes provides a direct route to substituted isoxazoles under mild conditions. organic-chemistry.org

Multicomponent Synthesis: One-pot procedures have been developed, for example, reacting terminal alkynes with aldehydes and hydroxylamine (B1172632) in the presence of iodine, to yield 3,5-disubstituted isoxazoles. nih.gov

These methods can be employed to create isoxazole derivatives functionalized with groups (e.g., alkynes, halides, nitro groups) that can participate in the cyclization and annulation reactions described above to form the final this compound product.

Utilization of Diverse Activated Alkyne and Alkene Components

A prevalent and versatile strategy for constructing the indolizine framework, a key component of this compound, involves the [3+2] annulation of pyridinium ylides with activated alkynes or alkenes. rsc.org This approach typically results in indolizines with electron-withdrawing groups at the C1 and/or C3 positions, as these groups are often used to activate the reacting partners. rsc.org

The reaction can proceed through a stepwise [3+2] cycloaddition, which involves a Michael-type addition of the ylide to an electron-deficient alkene, followed by the formation of a five-membered ring. rsc.org For instance, the use of nitroalkenes as the alkene component has been demonstrated. rsc.org Similarly, cyclic alkenes like chromones can serve as suitable partners in these annulation reactions. rsc.org The initial [3+2] annulation is followed by a ring-opening of the six-membered oxygen-containing ring and a subsequent oxidative aromatization to yield 1-(2-hydroxybenzoyl)indolizines. rsc.org

The scope of this methodology is broad, allowing for the incorporation of various substituents on both the pyridinium ylide and the dipolarophile, leading to a diverse range of functionalized indolizine derivatives. For example, the reaction of pyridinium ylides with gem-difluoroalkenes provides access to functionalized 2-fluoroindolizines. rsc.org

A summary of representative examples for the synthesis of indolizine derivatives using activated alkynes and alkenes is presented in the table below.

Pyridinium Ylide PrecursorActivated Alkyne/AlkyneCatalyst/ConditionsProduct TypeReference
Pyridinium SaltsAlkynesWhole Yarrowia lipolytica cellsIndolizines rsc.org
Pyridinium SaltsAlkynesHorseradish root (Armoracia rusticana) cellsBis-indolizines rsc.org
2-AlkylpyridinesYnalsMetal-freeIndolizine Thiones rsc.org
Pyridinium Ylidesgem-DifluoroalkenesNot specified2-Fluoroindolizines rsc.org
Pyridinium YlidesChromonesNot specified1-(2-Hydroxybenzoyl)indolizines rsc.org

Modern Synthetic Advancements and Green Chemistry Considerations

In line with the growing emphasis on sustainable chemistry, recent research has focused on developing more environmentally benign and efficient methods for the synthesis of this compound and related structures. These advancements include catalyst-free reactions, microwave-assisted synthesis, and the use of recyclable catalysts.

The development of catalyst-free synthetic routes offers significant advantages in terms of cost, simplicity, and reduced environmental impact by eliminating the need for, often expensive and toxic, metal catalysts. Several catalyst-free methods for the synthesis of indolizine derivatives, which are precursors or analogs of this compound, have been reported.

One such approach involves the one-pot multicomponent reaction of in situ generated pyridinium ylides. researchgate.netresearchgate.net This method provides a convenient and efficient route to densely functionalized indolizines under mild reaction conditions and with good yields. researchgate.netresearchgate.net Another catalyst-free strategy is the regiodivergent [2+2+1] cycloaddition of N-free pyridines with diesters of acetylenedicarboxylic acid. rsc.org This reaction proceeds via nucleophilic addition of the pyridine to the triple bond. rsc.org Furthermore, a simple and efficient catalyst-free synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives has been developed from 2-methylquinolines, aldehydes, and alkynoates through a dehydration/[3+2] cycloaddition sequence. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. abap.co.inresearchgate.net This technique relies on the efficient transfer of heat through dielectric heating. researchgate.net

The application of microwave irradiation has been successfully demonstrated in the synthesis of various isoxazole and indolizine derivatives. For example, a series of polycyclic-fused isoxazolo[5,4-b]pyridines were synthesized via a one-pot tandem reaction under microwave irradiation in water, representing a green synthetic protocol. nih.gov In another instance, the microwave-mediated three-component reaction of acyl bromide, pyridine, and acetylene, catalyzed by basic alumina (B75360), afforded the corresponding indolizines in excellent yields in a one-pot reaction. researchgate.net The synthesis of novel isoxazole derivatives has also been achieved from chalcones and hydroxylamine hydrochloride under microwave irradiation, which enhances the reaction rate and selectivity. abap.co.in

The table below highlights some examples of microwave-assisted synthesis of related heterocyclic systems.

ReactantsProductConditionsKey AdvantagesReference
2-Hydroxy acetophenone, Substituted benzaldehydes, Hydroxylamine hydrochlorideNovel Isoxazole DerivativesMicrowave irradiation (210 W, 10-15 min)Enhanced reaction rate, high selectivity, better product yield abap.co.in
Acyl bromide, Pyridine, AcetyleneIndolizinesMicrowave-mediated, basic alumina catalystExcellent yields, one-pot reaction researchgate.net
Various components for polycyclic systemsPolycyclic-fused Isoxazolo[5,4-b]pyridinesMicrowave irradiation in waterOne-pot, catalyst-free, green protocol nih.gov
Arylglyoxals, Cyclic 1,3-diones, 5-AminopyrazolesPyrazolo[3,4-e]indolizine DerivativesMicrowave irradiation, diethylamine (B46881) catalystOne-pot, seven bonds and two new rings formed researchgate.net

The development of sustainable synthetic pathways often involves the use of recyclable catalysts, which can be recovered and reused multiple times without a significant loss of activity, thereby reducing waste and cost.

In the context of synthesizing related heterocyclic compounds, several recyclable catalytic systems have been explored. For instance, Ag/SiO2 has been utilized as a recyclable catalyst for the green synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones. dntb.gov.ua Another example is the use of 2,7-diaminophenazine (B52249) supported on nanocellulose as a novel recyclable nanocatalyst for the synthesis of isoxazolo[4,3-e]indazole derivatives. researchgate.net This nanocatalyst can be easily separated by filtration and reused. researchgate.net Furthermore, nano-TiO2 has been employed as an efficient and recyclable catalyst for the synthesis of bis(indolyl)methanes under solvent-free conditions, with the catalyst being reusable for multiple cycles without a significant drop in activity. beilstein-journals.org

The following table provides examples of reactions using recyclable catalysts for the synthesis of related heterocyclic structures.

CatalystReactantsProductReusabilityReference
2,7-Diaminophenazine on nanocellulose5-Nitro-1-p-tolyl-1H-indazole, 2-Phenylacetonitrile derivativesIsoxazolo[4,3-e]indazole derivativesReadily separated by filter and reusable researchgate.net
Ag/SiO2Not specified3-Methyl-4-(phenyl)methylene-isoxazole-5(4H)-onesRecyclable dntb.gov.ua
Nano-TiO2Indole (B1671886), BenzaldehydeBis(indolyl)methanesReusable for multiple cycles beilstein-journals.org
Sulfonated polyacrylamide/carbon nanotube compositesNot specifiedBis(indolyl)methanesRetrievable and reusable for 8 cycles beilstein-journals.org

Reaction Mechanisms and Reactivity Studies of Isoxazolo 4,3 G Indolizine Systems

Reactivity Profile of the Fused Heterocyclic Core

The reactivity of the isoxazolo[4,3-g]indolizine system is governed by the electronic characteristics of its constituent rings. The indolizine (B1195054) moiety is an electron-rich, π-excessive aromatic system, while the isoxazole (B147169) ring is generally considered electron-deficient.

The indolizine core is known to be highly nucleophilic and readily undergoes electrophilic substitution. The C-3 position is generally the most reactive site for electrophilic attack, a consequence of it being the most basic site on the heterocycle. bohrium.comchim.it Indolizines are generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups.

Conversely, isoxazole rings can be susceptible to nucleophilic attack, often leading to ring-opening. wpmucdn.com The fusion of these two rings creates a system with distinct reactive sites. The indolizine part of the scaffold is expected to react with electrophiles, while the isoxazole part could potentially be targeted by nucleophiles, possibly leading to ring transformations.

Studies on related isoxazolo[4,3-b]pyridines have demonstrated their high electrophilicity, particularly when substituted with an electron-withdrawing nitro group. nih.gov These "superelectrophilic" systems react readily with a range of neutral C-nucleophiles at room temperature without the need for a base, forming 1,4-addition products. nih.gov This suggests that the this compound core, while possessing a nucleophilic indolizine portion, can exhibit significant electrophilicity, especially when appropriately substituted.

The reactivity of this compound systems is significantly influenced by pH. Under acidic conditions, the indolizine ring is prone to protonation. Studies on simple indolizines show that protonation and subsequent electrophilic attack are highly dependent on the acid strength. chim.it Mildly acidic conditions typically favor substitution at the C-3 position, whereas strongly acidic media can lead to reactions at the C-1 position. chim.it

In basic media, the synthesis of isoxazolo[4,3-e]indazoles has been achieved through nucleophilic substitution of a hydrogen atom, highlighting the feasibility of reactions under basic conditions. researchgate.net The generation of pyridinium (B92312) ylides, key precursors for indolizine synthesis via [3+2] cycloadditions, is also accomplished using a base to deprotonate the corresponding pyridinium salt. rsc.org

Furthermore, reaction conditions can be manipulated to favor the formation of either an indolizine or an isoxazole from common precursors. For example, in the reaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598), using hexafluoroisopropanol (HFIP) as the solvent afforded the indolizine as the major product. nih.govacs.org In contrast, using triethylamine (B128534) (Et3N) in toluene (B28343) favored the formation of the isoxazole derivative. nih.govacs.org This demonstrates the critical role of acidic and basic conditions in directing the reaction pathway towards a specific heterocyclic core.

Table 2: Influence of Reaction Conditions on Product Formation
ReactantsConditionsMajor ProductSource(s)
(Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile + Methyl nitroacetateHexafluoroisopropanol (HFIP), 120 °CIndolizine nih.govacs.org
Triethylamine (Et3N), Toluene, 60 °CIsoxazole nih.govacs.org
2-Methylindolizine + Nitrating AgentNitric acid / Acetic anhydride, -70 °C (Mildly acidic)3-Nitroindolizine chim.it
Nitric acid / Sulfuric acid (Strongly acidic)1-Nitroindolizine chim.it

Ring Rearrangements and Scission Reactions

The stability of the this compound framework is largely dictated by the isoxazole ring, which, despite its aromatic character, can undergo cleavage or rearrangement under specific conditions. These reactions are pivotal for the structural diversification of this heterocyclic system.

Ring Scission: The cleavage of the N-O bond is the most common scission pathway for the isoxazole ring. This can be initiated by various means, including reductive, metabolic, or catalytic processes.

Reductive Cleavage: Catalytic hydrogenation is a well-established method for isoxazole ring scission. For instance, in related isoxazolo[3,4-d]pyridazinone systems, treatment with hydrogen over a palladium-on-carbon (Pd/C) catalyst results in the reductive opening of the isoxazole ring to yield functionalized pyridazinones. clockss.org This process transforms the isoxazole into an amino ketone or amino aldehyde functionality, demonstrating a versatile method for converting the this compound core into highly functionalized indolizine derivatives. clockss.org

Catalytic Scission in Synthesis: Gold-catalyzed reactions have been shown to cleave the isoxazole ring during the formation of indolizine derivatives. semanticscholar.orgnih.gov In these processes, a vinyl gold carbene species reacts with an isoxazole, leading to the scission of the N-O bond and the formation of a 3-imino-2-en-1-al intermediate, which subsequently cyclizes to form the indolizine core. semanticscholar.orgnih.gov While this is a synthetic route to indolizines from isoxazoles, it highlights the susceptibility of the isoxazole ring to cleavage by specific catalysts.

Metabolic Scission: In biochemical contexts, isoxazole rings can be cleaved by metabolic enzymes. The anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, undergoes in vivo scission to its active α-cyanoenol metabolite. nih.gov This transformation is catalyzed by cytochrome P450 enzymes and involves the cleavage of the N-O bond, suggesting that the this compound system could be susceptible to similar metabolic pathways if unsubstituted at the C3 position. nih.gov

Ring Rearrangements: Thermal or base-promoted conditions can induce rearrangements of the isoxazole ring, leading to different heterocyclic structures.

Boulton–Katritzky Rearrangement: A notable example is the Boulton–Katritzky rearrangement, observed in related isoxazolopyridine systems. Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, when treated with a base, readily rearrange to form 3-hydroxy-2-(2-aryl semanticscholar.orgnih.govdntb.gov.uatriazol-4-yl)pyridines. nih.gov This rearrangement involves a sequence of cyclization and ring-opening steps, transforming the isoxazole ring into a triazole, and offers a pathway to otherwise difficult-to-access compounds. nih.gov

Photochemical and Thermal Reactions: Both thermal and photochemical conditions can promote rearrangements and scissions. Studies on related isoxazolone derivatives show that UV irradiation or heating can lead to complex product mixtures, including ring-expanded structures like quinolines and benzazepines, through cleavage and re-cyclization pathways. researchgate.net

Reaction TypeConditions/ReagentsSystem StudiedOutcomeReference
Reductive CleavageH₂, Pd/CIsoxazolo[3,4-d]pyridazinonesOpening of isoxazole ring to amino ketone/aldehyde clockss.org
Catalytic ScissionGold CatalysisIsoxazoles + DienynesN-O bond cleavage via vinyl gold carbene to form indolizines semanticscholar.orgnih.gov
Metabolic ScissionCytochrome P450 EnzymesLeflunomide (Isoxazole drug)Cleavage to an α-cyanoenol metabolite nih.gov
Boulton–Katritzky RearrangementBase (K₂CO₃)Isoxazolo[4,5-b]pyridine arylhydrazonesRearrangement to triazolyl-pyridines nih.gov
Photochemical RearrangementUV LightIsoxazolone derivativesFormation of quinoline (B57606) and benzazepine structures researchgate.net

Stereochemical Aspects of Reactions

The synthesis and functionalization of the this compound system often involve reactions where the control of stereochemistry is crucial. This includes directing incoming groups to specific positions (regioselectivity) and controlling their spatial orientation (stereoselectivity).

Controlling the regiochemistry and stereochemistry of reactions is fundamental to accessing specific isomers of substituted isoxazolo[4,3-g]indolizines.

1,3-Dipolar Cycloadditions: The construction of the isoxazole ring itself, often via a [3+2] cycloaddition of a nitrile oxide, is a key step where regioselectivity is critical. The reaction of a nitrile oxide with an unsymmetrical alkene or alkyne can lead to two different regioisomers. The outcome is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. nih.gov For example, the cycloaddition of 4-methylbenzonitrile oxide onto an isoxazoline (B3343090) was found to be highly regioselective, a result rationalized by DFT calculations showing that the C3 carbon of the alkene is more nucleophilic. nih.gov Similarly, cycloadditions involving nitrones to form isoxazolidine (B1194047) rings can be both regioselective and stereoselective, often favoring an endo-adduct due to secondary orbital interactions.

Functionalization of the Heterocyclic Core: The inherent electronic properties of the this compound system direct the regioselectivity of its functionalization. The indolizine portion is an electron-rich system, making it susceptible to electrophilic substitution, primarily at the C1 and C3 positions of the five-membered ring. bohrium.com Conversely, the electron-withdrawing nature of the isoxazole ring can influence the reactivity of adjacent functional groups. In a study on isoxazole-4,5-dicarboxylate esters, the regioselective addition of Grignard reagents occurred exclusively at the C5-ester. researchgate.net This high regioselectivity was attributed to the chelation of the magnesium atom by the isoxazole oxygen, directing the nucleophilic attack to the proximate ester group. researchgate.net

Divergent Synthesis: In some cases, the reaction pathway and thus the final heterocyclic product can be controlled by modifying the reaction conditions. The reaction between (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and methyl nitroacetate can be selectively guided to form either a quinolizin-4-one, an isoxazole, or an indolizine derivative simply by changing the base and solvent. nih.gov This demonstrates a powerful strategy for achieving divergent, regioselective synthesis from common precursors. nih.gov

ReactionSubstratesKey FeatureOutcomeReference
[3+2] Cycloaddition4-Methylbenzonitrile oxide + IsoxazolineRegioselectivityHighly regioselective formation of a single bis-isoxazole isomer nih.gov
Grignard AdditionGrignard reagents + Isoxazole-4,5-diestersRegioselectivityExclusive mono-addition to the C5-ester, yielding a 5-keto derivative researchgate.net
Divergent AnnulationPyridinyl-enenitrile + Methyl nitroacetateCondition-controlled regioselectivitySelective formation of quinolizin-4-one, isoxazole, or indolizine nih.gov
[3+2] CycloadditionNitrones + IndenoneStereoselectivityFormation of isoxazolidine with preference for the endo-adduct

The synthesis of this compound derivatives as single stereoisomers is a significant challenge, particularly for applications in medicinal chemistry where biological activity is often stereospecific.

Diastereoselective Synthesis: Diastereoselectivity is often achieved by intramolecular cyclizations where the stereochemistry of the starting material dictates the stereochemistry of the product. An example in a related system is the diastereoselective N-acyliminium ion cyclization used to synthesize spiro[isoxazolopyrroloisoquinolines]. dntb.gov.ua Such strategies can be applied to create specific diastereomers of complex fused systems containing the this compound core.

Enantioselective Synthesis: The development of enantioselective methods typically relies on the use of chiral catalysts. Transition-metal catalysis has proven to be a powerful tool for the asymmetric functionalization of the indolizine nucleus.

Iridium-Catalyzed Allylation: An iridium-catalyzed enantioselective allylic substitution of indolizines with allylic alcohols has been reported. sioc-journal.cn Using a chiral phosphoramidite (B1245037) ligand, this reaction proceeds as a Friedel-Crafts-type process where the indolizine acts as a nucleophile. sioc-journal.cn The method provides access to a wide range of C3-allylated indolizines with high yields (83–95%) and excellent enantioselectivities (95–>99% ee). sioc-journal.cn

Aza-Friedel-Crafts Reaction: A highly enantioselective aza-Friedel-Crafts reaction between indolizines and cyclic N-sulfonylimines has also been developed. researchgate.net This reaction affords chiral indolizine-modified ɛ-sultams in excellent yields (up to 99%) and enantioselectivities. researchgate.net

These catalytic asymmetric methods are particularly valuable as they introduce a chiral center onto the indolizine portion of the this compound system, providing a direct route to enantiomerically enriched products.

Reaction TypeCatalyst/ReagentSubstratesProduct TypeStereochemical OutcomeReference
N-Acyliminium Ion CyclizationLewis or Brønsted acidN-Acyliminium ion precursorSpiro[isoxazolopyrroloisoquinolines]High diastereoselectivity dntb.gov.ua
Enantioselective Allylation[Ir(cod)Cl]₂ / Chiral LigandIndolizines + Allylic alcohols3-Allylindolizines83-95% yield, 95->99% ee sioc-journal.cn
Enantioselective Aza-Friedel-CraftsChiral CatalystIndolizines + Cyclic N-sulfonyliminesChiral indolizine-modified ɛ-sultamsUp to 99% yield, high ee researchgate.net

Derivatization Strategies and Analogue Development

Functionalization of the Isoxazolo[4,3-G]indolizine Scaffold

Functionalization of the this compound core allows for the introduction of a wide array of substituents, which can modulate the electronic, steric, and physicochemical properties of the molecule. These modifications are crucial for establishing structure-activity relationships (SAR) and optimizing biological activity.

The reactivity of the this compound system dictates the positions amenable to substitution. Drawing parallels from the chemistry of related heterocycles like indolizine (B1195054) and isoxazole (B147169), specific carbon atoms are more susceptible to functionalization. For instance, the C-3 position of the indolizine moiety is known to be particularly reactive towards electrophiles. bohrium.com

Strategies for introducing substituents at various positions of the isoxazolo and indolizine rings are diverse and can be adapted from established methodologies for the individual heterocyclic components. For the isoxazole part of the scaffold, methods for introducing substituents at the C-3, C-4, and C-5 positions are well-documented for various isoxazole-containing compounds. nih.gov These often involve the use of appropriately substituted precursors during the ring formation or post-cyclization modifications. For example, 3,4,5-trisubstituted isoxazoles can be synthesized through cross-coupling reactions of isoxazolylsilanols with aryl iodides or through a multi-step sequence from propargylic alcohols. nih.gov Similarly, the synthesis of 3,5-disubstituted isoxazoles can be achieved via base-catalyzed condensation reactions or 1,3-dipolar cycloadditions. nih.gov

For the indolizine portion, the C-1 and C-3 positions are common sites for functionalization. rsc.org One of the most utilized methods for the synthesis of indolizines, which allows for the introduction of substituents at these positions, is the [3+2] annulation of pyridinium (B92312) ylides with alkynes or alkenes. rsc.org This approach typically leads to indolizines with electron-withdrawing groups at C-1 and/or C-3. rsc.org A variety of substituted indolizines can be prepared using this method, including those with trifluoromethyl groups. rsc.org

A study on the synthesis of 2-acyl-indolizines demonstrated the possibility of introducing cyano and acyl motifs at the C-1 and C-3 positions. nih.govacs.org Specifically, indolizines bearing a cyano group at C-1, an acyl group at C-2, and an ester moiety at C-3 have been synthesized. nih.govacs.org

Table 1: Examples of Substituted Indolizine and Isoxazole Derivatives and their Synthetic Methods.
Compound TypeSubstituent PositionsSynthetic MethodReference
3,4,5-Trisubstituted isoxazolesC-3, C-4, C-5 of isoxazoleCross-coupling of isoxazolylsilanols with aryl iodides nih.gov
3,5-Disubstituted isoxazolesC-3, C-5 of isoxazoleBase-catalyzed condensation of nitroacetic esters with dipolarophiles nih.gov
C1,C3-di-EWG disubstituted indolizinesC-1, C-3 of indolizine1,3-cycloaddition of pyridinium salts with ethyl propiolate rsc.org
Trifluoromethyl substituted indolizines-[3+2] cycloaddition of pyridinium ylides rsc.org
Methyl 1-Cyano-2-(4-methylbenzoyl)indolizine-3-carboxylateC-1, C-2, C-3 of indolizineReaction of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile with methyl nitroacetate (B1208598) in HFIP nih.gov

Post-cyclization modifications offer a powerful avenue for diversifying the this compound scaffold. These reactions are performed on the fully formed heterocyclic system and can introduce a wide range of functional groups. For related isoxazolo[4,5-b]pyridines, a base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones has been observed, leading to the formation of 3-hydroxy-2-(2-aryl nih.govCurrent time information in Bangalore, IN.nih.govtriazol-4-yl)pyridines. beilstein-journals.orgbeilstein-journals.org This type of rearrangement highlights the potential for significant structural transformations of the isoxazolo-fused core.

In the context of indolizine chemistry, C-H functionalization has emerged as a sustainable and efficient method for late-stage modification. bohrium.com This approach allows for the direct conversion of C-H bonds into C-C, C-N, C-O, C-S, and C-P bonds, providing access to a diverse array of derivatives. bohrium.com Various catalytic systems, including those based on palladium, copper, and rhodium, have been employed for the C-H functionalization of indolizines, leading to arylation, alkenylation, and acylation products. bohrium.com

Introduction of Substituents at Specific Ring Positions (e.g., C-3, C-4, C-5 of isoxazole; C-1, C-3 of indolizine)

Combinatorial and Parallel Synthesis Approaches for Library Generation

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large libraries of compounds for high-throughput screening. ijpsr.com These techniques are particularly valuable in the early stages of drug discovery for identifying lead compounds. ijpsr.com The synthesis of isoxazole-based combinatorial libraries has been successfully demonstrated, utilizing solid-phase synthesis and a variety of chemical reactions. nih.gov For example, 3-substituted phenyl-5-isoxazolecarboxaldehydes have been used as key building blocks for the automated, solid-phase synthesis of isoxazole libraries via reactions such as the Baylis-Hillman reaction, Michael addition, and reductive amination. nih.gov

A similar approach can be envisioned for the this compound scaffold. By attaching a suitable precursor to a solid support, a library of analogues could be generated in a parallel fashion by reacting the solid-supported intermediate with a diverse set of building blocks. researchgate.net The most common combinatorial techniques include solid-phase synthesis, parallel synthesis, and mixed combinatorial synthesis. ijpsr.com The choice of strategy depends on the desired library size and the complexity of the target molecules.

Table 2: Common Techniques in Combinatorial Chemistry.
TechniqueDescriptionReference
Solid-Phase SynthesisA method in which molecules are covalently bound to a solid support during a multi-step synthesis. nih.govijpsr.com
Parallel SynthesisThe simultaneous synthesis of a library of compounds in a spatially separated manner. ijpsr.com
Mixed Combinatorial SynthesisA "split-and-pool" method that allows for the rapid generation of very large libraries of compounds. ijpsr.com

Rational Design of Derivatives for Enhanced Activity and Selectivity

Rational drug design involves the development of new therapeutic agents based on a known biological target. This approach aims to create molecules that are complementary in shape and charge to the active site of the target, leading to enhanced activity and selectivity. nih.gov For the this compound scaffold, rational design strategies can be employed to develop derivatives with improved biological profiles.

This process often begins with a "hit" compound identified through screening. The structure of this initial compound is then systematically modified to improve its potency, selectivity, and pharmacokinetic properties. For example, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, rational design based on the crystal structure of the enzyme led to the identification of highly selective inhibitors. nih.gov

In the context of indolizine derivatives, the introduction of a cyclopropylcarbonyl group has been shown to be a successful strategy for developing potent antiproliferative agents. nih.gov Docking simulations of the most active compounds into the EGFR active site provided insights into the binding mode and guided further optimization. nih.gov Similarly, for isoxazole analogues, a pharmacophore model was constructed to understand the structure-activity relationships for binding to the System xc- transporter. nih.gov Such computational models can be invaluable in the rational design of new, more potent, and selective this compound derivatives.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable method for the structural characterization of isoxazolo[4,3-g]indolizine derivatives. A suite of 1D and 2D NMR experiments provides comprehensive information, from the basic carbon-hydrogen framework to intricate spatial relationships and dynamic conformational behavior. ipb.ptscielo.br

One-dimensional (1D) NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural assignment of this compound compounds.

¹H NMR: The ¹H NMR spectrum provides crucial information about the chemical environment of protons in the molecule. For instance, in substituted isoxazole (B147169) rings, the isoxazole-H proton typically appears as a singlet in the range of δ 6.4-6.8 ppm. rsc.orgrsc.org Aromatic protons on substituted phenyl or other aryl groups attached to the this compound core resonate in the downfield region, typically between δ 7.0 and 8.0 ppm, with multiplicities (singlet, doublet, triplet, multiplet) and coupling constants that help determine the substitution pattern. rsc.orgrsc.org

A representative set of ¹H and ¹³C NMR data for a substituted isoxazole derivative is presented below.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Isoxazole Derivative

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Isoxazole-H 6.83 (s) 97.8
Ar-H 7.46-7.87 (m) 124.5-132.2
C-3 (Isoxazole) - 163.0
C-5 (Isoxazole) - 169.2

Data derived from a representative 3,5-disubstituted isoxazole. rsc.org

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are essential for unambiguously establishing the complex connectivity and stereochemistry of this compound derivatives. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). libretexts.org Cross-peaks in the COSY spectrum reveal the connectivity between adjacent protons, which is instrumental in tracing out the spin systems within the indolizine (B1195054) and substituent moieties. libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear correlation experiments correlate proton signals with the signals of directly attached carbon atoms. youtube.comnih.govarxiv.org Each cross-peak in an HSQC spectrum represents a one-bond C-H connection, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. nih.govarxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). youtube.com This technique is particularly valuable for identifying connections to quaternary carbons (which are not visible in HSQC spectra) and for linking different fragments of the molecule, such as the isoxazole ring, the indolizine system, and any substituents. youtube.com For example, correlations from the isoxazole proton to carbons in the indolizine portion would confirm the fusion of the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.org Cross-peaks in a NOESY spectrum arise from the Nuclear Overhauser Effect (NOE) and are used to determine the relative stereochemistry and conformation of the molecule. For instance, NOE correlations can help establish the spatial arrangement of substituents on the indolizine or isoxazole rings. ipb.pt

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C signals and the elucidation of the three-dimensional structure of this compound derivatives. scielo.brnih.gov

Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study dynamic processes such as conformational changes or restricted rotation around single bonds. ox.ac.ukunibas.it For certain derivatives of this compound, particularly those with bulky substituents, rotation around the bond connecting the substituent to the core structure may be hindered.

At room temperature, this restricted rotation can lead to the broadening of NMR signals. copernicus.org By recording NMR spectra at different temperatures, it is possible to study these dynamic behaviors. ox.ac.ukunibas.it At low temperatures, the exchange between different conformations may become slow on the NMR timescale, resulting in the appearance of separate, sharp signals for each conformer. nih.gov Conversely, at higher temperatures, the rotation becomes faster, leading to the coalescence of these signals into a single, averaged signal. copernicus.org By analyzing the changes in the NMR line shape as a function of temperature, thermodynamic parameters for the rotational barrier, such as the free energy of activation (ΔG‡), can be determined. unibas.itrsc.org

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict theoretical NMR chemical shifts. mdpi.com This quantum chemical calculation, often employed within Density Functional Theory (DFT), can be a valuable tool to support experimental structural assignments. conicet.gov.ar

The process involves first optimizing the geometry of the proposed molecular structure and then calculating the magnetic shielding tensors for each nucleus. github.io These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

When experimental data is ambiguous, comparing the experimentally observed ¹H and ¹³C chemical shifts with the GIAO-predicted values for different possible isomers or conformers can help to confirm the correct structure. researchgate.net A good correlation between the experimental and calculated shifts provides strong evidence for the proposed structural assignment. mdpi.com This method has been successfully applied to various heterocyclic systems to aid in their characterization. researchgate.net

Variable-Temperature NMR for Conformational Dynamics

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical technique that provides information about the mass, and consequently the molecular formula, of a compound. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS) is the definitive method for determining the elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides the nominal mass (an integer), HRMS measures the exact mass of a molecule to four or five decimal places. alevelchemistry.co.uknih.gov This high level of precision allows for the calculation of a unique elemental formula. innovareacademics.in

For newly synthesized this compound derivatives, obtaining an HRMS spectrum is a standard characterization step. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed molecular formula. A close match, typically within 5 parts per million (ppm), provides strong confirmation of the compound's elemental composition. rsc.orgnih.govacs.org This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different molecular formulas. alevelchemistry.co.uk

Table 2: Example of HRMS Data for an this compound Derivative

Compound Molecular Formula Calculated Mass [M+H]⁺ Found Mass [M+H]⁺
Methyl 1-cyano-2-(3,4-dimethoxybenzoyl)indolizine-3-carboxylate C₂₀H₁₇N₂O₅ 365.1132 365.1134

Data is illustrative of typical HRMS results. acs.org

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound derivatives. The fragmentation patterns observed under electron impact (EI) or other ionization methods provide a veritable fingerprint of the molecule, allowing for detailed structural confirmation. libretexts.orguni-saarland.de The fragmentation of the molecular ion is not a random process; it proceeds through mechanistically governed pathways that are characteristic of the compound's structure. uni-saarland.de

In the study of this compound and related heterocyclic systems, mass spectrometry helps to confirm the successful synthesis of the target molecule by identifying the molecular ion peak. Further analysis of the fragment ions can corroborate the presence of specific substructures. For instance, the cleavage of bonds adjacent to the heteroatoms (nitrogen and oxygen) in the isoxazole and indolizine rings is a common fragmentation pathway. libretexts.org The loss of small, stable neutral molecules such as CO, N2, or side-chain fragments can also be observed. scielo.br

For example, in the mass spectra of related indolizine derivatives, the molecular ion is often detected, and its fragmentation can involve the loss of substituents from the core structure. rjpbcs.com The specific fragmentation pathways can be influenced by the nature and position of these substituents. In some cases, deuterated analogues have been used to elucidate complex fragmentation mechanisms, confirming specific hydrogen rearrangements and the origin of lost fragments. scielo.br The analysis of these patterns is crucial for distinguishing between isomers and for confirming the regiochemistry of reactions.

A detailed examination of the fragmentation of a hypothetical substituted this compound might reveal the following characteristic losses:

Loss of a substituent: A peak corresponding to the molecular ion minus the mass of a substituent (e.g., an alkyl or aryl group).

Cleavage of the isoxazole ring: The weak N-O bond in the isoxazole ring is susceptible to cleavage, leading to characteristic fragment ions. nih.gov

Retro-Diels-Alder reaction: In certain substituted derivatives, this type of fragmentation can occur, leading to the cleavage of the heterocyclic ring system. scielo.br

The precise fragmentation pattern is highly dependent on the specific derivative and the ionization technique employed. High-resolution mass spectrometry (HRMS) is often used to determine the exact mass of the ions, which in turn allows for the calculation of their elemental composition, providing further confidence in the structural assignment. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. The resulting IR spectrum provides a unique fingerprint of the molecule.

For this compound and its derivatives, IR spectroscopy is used to confirm the presence of key structural features. The characteristic absorption bands in the IR spectrum can be assigned to specific vibrational modes of the molecule. For instance, the IR spectra of related isoxazole-containing compounds show characteristic bands for the -N-O- and -C=N- moieties within the heterocyclic ring. researchgate.net

The following table summarizes some of the expected characteristic IR absorption bands for a hypothetical this compound derivative:

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
C=C (Aromatic)Stretching1600-1450
C-H (Aromatic)Stretching3100-3000
C=N (Isoxazole)Stretching1650-1550
N-O (Isoxazole)Stretching1400-1300
C-O-C (Ether linkage, if present)Stretching1260-1000
C=O (Carbonyl group, if present as a substituent)Stretching1750-1650

Data compiled from general IR spectroscopy principles and data for related heterocyclic compounds. rjpbcs.comresearchgate.net

The presence or absence of these characteristic peaks in the experimental IR spectrum provides strong evidence for the proposed structure of a synthesized this compound derivative. For example, in the synthesis of indolizine derivatives, the appearance of a sharp absorption band around 1694 cm⁻¹ confirms the presence of a carbonyl group. rjpbcs.com

X-ray Crystallography for Solid-State Structure Determination

For novel heterocyclic systems like this compound, single-crystal X-ray diffraction analysis is invaluable for confirming the molecular structure, especially the regiochemistry of the fused rings. Several studies on related indolizine and isoxazole derivatives have utilized X-ray crystallography to unequivocally establish their structures. acs.orgnih.govnih.gov

For instance, in the synthesis of related indolizine derivatives, X-ray diffraction has been used to confirm the structure of the products. nih.govrsc.org Similarly, the structures of various substituted isoxazoles have been determined by X-ray crystallographic analysis. acs.orgnih.gov These studies provide a solid foundation for understanding the structural features of the this compound core.

The crystallographic data obtained for a representative derivative would include:

Crystal system and space group: Describing the symmetry of the crystal lattice. nih.gov

Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). nih.gov

Atomic coordinates: The precise position of each atom within the unit cell.

Bond lengths and angles: Providing detailed geometric information about the molecule.

This detailed structural information is crucial for understanding the molecule's physical and chemical properties and for designing new derivatives with specific functionalities.

Other Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).

For aromatic and heterocyclic compounds like this compound, UV-Vis spectroscopy is useful for characterizing the conjugated π-electron system. The position and intensity of the absorption bands are sensitive to the extent of conjugation and the presence of various substituents.

Studies on related heterocyclic systems, such as isoxazolo[4,3-e]indazoles, have shown that these compounds exhibit characteristic absorption spectra. researchgate.netosi.lv The absorption bands can be influenced by the solvent polarity, with bathochromic (red) or hypsochromic (blue) shifts observed in different solvents. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectra. researchgate.netresearchgate.net

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has been widely applied to investigate various aspects of isoxazolo[4,3-g]indolizine and related heterocyclic compounds. nih.gov These studies offer a molecular-level understanding of their properties and behavior.

A fundamental application of DFT is the optimization of molecular geometries to find the most stable three-dimensional arrangement of atoms. storion.ru For isoxazole (B147169) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are employed to obtain optimized geometries. researchgate.net This process is crucial for accurately predicting other molecular properties.

The electronic structure of this compound derivatives has been a subject of computational investigation. researchgate.net Studies on related systems, such as 1,2,3,4,5-pentathiepino[6,7-a]indolizines, have shown that substitutions on the indolizine (B1195054) backbone can significantly influence the electronic structure. nih.gov For instance, the introduction of a nitro group can cause a distinct electronic behavior compared to other substituents like halogens or a methyl group. nih.gov This highlights the sensitivity of the electronic properties of the indolizine core to substituent effects.

The planarity of the isoxazole ring is a key feature, with DFT calculations confirming its geometry. dergipark.org.tr The distribution of electron density, which is critical for understanding reactivity, can also be determined. In some isoxazole systems, the oxygen atom is predicted to be the most likely site for electrophilic attack due to its higher negative charge compared to the nitrogen atom. researchgate.net

Table 1: Selected Optimized Bond Lengths (Å) from DFT Calculations for an Isoxazole Derivative dergipark.org.tr

BondExperimental (X-ray)Theoretical (DFT/B3LYP/6-311G(d,p))
N1-C111.281(4)1.284
N1-O11.414(4)1.393
O1-C121.454(4)1.451

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. Theoretical calculations of 1H and 13C NMR chemical shifts, as well as vibrational frequencies for IR spectroscopy, have been successfully performed for various isoxazole and indolizine derivatives. researchgate.netnih.gov

For instance, in the characterization of novel isoxazolo[4,3-e]indazole systems, DFT calculations were used to predict 1H NMR chemical shifts, aiding in the structural assignment. researchgate.net The calculated vibrational frequencies, when scaled appropriately, can show good agreement with experimental FT-IR spectra, helping to assign characteristic functional group vibrations. dergipark.org.tr In the 13C NMR spectra of certain isoxazole derivatives, the signals for the quaternary carbons of the isoxazole ring are predicted to appear at specific chemical shifts, which is a valuable piece of information for structural elucidation. mdpi.com

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for an Isoxazole Derivative

Spectroscopic DataExperimental ValueCalculated Value (Method)Reference
¹H NMR (δ, ppm)7.13, 7.59Predicted shifts sciarena.com
¹³C NMR (δ, ppm)165.25-169.12 (C3), 161.10-162.87 (C5)Approx. 160 ppm (C=O), 148 ppm (C=N) mdpi.com
FT-IR (cm⁻¹)-Scaled harmonic vibrational frequencies dergipark.org.tr

One of the most significant contributions of DFT is in the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction pathway can be constructed. researchgate.net This allows for the determination of activation barriers and reaction enthalpies, providing insights into the kinetic and thermodynamic feasibility of a proposed mechanism.

For example, in the gold-catalyzed synthesis of indolizine derivatives from allenes and isoxazoles, DFT calculations were performed to support a postulated mechanism. rsc.org The calculations showed that the entire process was kinetically facile and thermodynamically favorable, with all kinetic barriers being relatively low. rsc.org The energy profile helped to rule out a competitive reaction pathway by demonstrating that its intermediates were higher in energy. rsc.org Similarly, the mechanism of formation of 2H-1,3-oxazines from the reaction of isoxazoles with diazo compounds was investigated using DFT, which located the stationary points corresponding to probable reaction intermediates. researchgate.net

DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions, which is crucial in synthetic chemistry. rsc.org In the context of cycloaddition reactions involving isoxazoles, DFT can be used to determine which regioisomeric product is more likely to form.

For instance, in 1,3-dipolar cycloaddition reactions, the analysis of frontier molecular orbitals (FMOs) and activation energies can predict the observed regioselectivity. researchgate.net The reaction of N-aryl-C-carbamoylnitrone with N-arylitaconimide was studied using DFT, and the energy profile analysis correctly predicted the experimentally observed ortho regioselectivity and endo stereoselectivity. mdpi.comscispace.com The calculations can also explain the asynchronicity of bond formation in the transition state. mdpi.comscispace.com

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of understanding chemical reactivity. numberanalytics.com The energy and spatial distribution of these orbitals dictate how a molecule will interact with other reagents.

DFT calculations are used to determine the energies and shapes of the HOMO and LUMO. The HOMO-LUMO energy gap is an indicator of the molecule's reactivity. numberanalytics.com In the context of cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other determines the feasibility and outcome of the reaction. imperial.ac.uk For certain isoxazole derivatives, FMO analysis has been used to understand the interactions involved in 1,3-dipolar cycloaddition reactions. mdpi.com The distribution of HOMO and LUMO can also play a significant role in the photophysical properties of fluorescent dyes based on related heterocyclic systems. researchgate.net

Table 3: Frontier Molecular Orbital (FMO) Analysis in a 1,3-Dipolar Cycloaddition Reaction mdpi.com

InteractionEnergy Gap (ΔE, eV)
HOMO(dipole) - LUMO(dipolarophile)Lower
LUMO(dipole) - HOMO(dipolarophile)Higher

Regioselectivity and Stereoselectivity Prediction

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT is excellent for studying static properties and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior and conformational flexibility of molecules over time. nih.gov MD simulations can provide insights into how a molecule like this compound might move and change shape in a biological environment.

For derivatives of isoxazole, MD simulations have been used to understand their binding modes and interactions with biological targets, such as the farnesoid X receptor. mdpi.com These simulations can reveal crucial conformational motions in protein-ligand complexes that are important for biological activity. mdpi.com By monitoring parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of a simulation, the stability and flexibility of different parts of the molecule and its complex can be assessed. frontiersin.org This information is valuable for the rational design of molecules with specific biological functions.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

QSAR and 3D-QSAR studies have been instrumental in developing predictive models for the biological activities of various heterocyclic compounds, including those with structural similarities to this compound. These models help in understanding the relationship between the physicochemical properties of the compounds and their biological responses, thereby guiding the design of more potent derivatives.

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a key step in modern drug discovery. For classes of compounds related to this compound, such as isoxazole and indole (B1671886) derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov These methods generate statistical models that correlate the 3D properties of molecules with their known biological activities.

For instance, in a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, CoMFA and CoMSIA models were developed with strong predictive capabilities. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.664 and a non-cross-validated correlation coefficient (r²) of 0.960. nih.govmdpi.com The CoMSIA model showed even better statistical results with a q² of 0.706 and an r² of 0.969. nih.govmdpi.com These high correlation coefficients indicate a robust relationship between the calculated molecular fields and the experimental biological activities, suggesting the models' utility in predicting the potency of new, unsynthesized compounds. nih.gov

Similarly, 3D-QSAR studies on indole derivatives as phosphodiesterase IV (PDE IV) inhibitors have also produced statistically significant models. A CoMFA model for these compounds resulted in a q² of 0.494 and an r² of 0.986, while the best CoMSIA model gave a q² of 0.541 and an r² of 0.967. nih.gov The predictive power of these models was further validated using a test set of compounds, yielding predictive correlation coefficients (r²pred) of 0.56 for CoMFA and 0.59 for CoMSIA. nih.gov

These examples, while not directly on this compound itself, demonstrate the power of QSAR and 3D-QSAR in building predictive models for related heterocyclic systems, a strategy that can be directly applied to the this compound scaffold.

Analysis of Physicochemical Descriptors and Field Contributions

A critical aspect of QSAR and 3D-QSAR studies is the analysis of physicochemical descriptors and the contributions of different molecular fields (steric, electrostatic, hydrophobic, etc.) to the biological activity. This analysis provides valuable information about the structural features that are either favorable or unfavorable for activity.

In the CoMSIA study of isoxazole derivatives targeting the farnesoid X receptor, the model indicated that the hydrogen bond donor field made the most significant contribution to the molecular activity, accounting for 30.3%. nih.gov The electrostatic field contributed 23.4%, the hydrogen bond acceptor field 21.1%, the hydrophobic field 15.0%, and the steric field 10.3%. nih.gov Contour maps generated from these models visually represent these contributions. For example, the hydrogen bond donor contour map showed that a hydrogen bond donor group at a specific position (R₃) could decrease biological activity. nih.gov

For indole derivatives inhibiting PDE IV, the CoMFA and CoMSIA contour maps highlighted the importance of steric and electrostatic fields. nih.gov These maps can guide chemists in modifying the lead structures to enhance their interaction with the target receptor. By identifying regions where bulky groups or specific electronic properties are desired or detrimental, the design of new analogs can be more focused and efficient. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to understand ligand-target interactions at a molecular level and to screen virtual libraries of compounds for potential drug candidates.

Identification of Binding Pockets and Key Intermolecular Interactions

Molecular docking studies have been successfully employed to elucidate the binding modes of isoxazole and indolizine derivatives within the active sites of their biological targets. For instance, in the study of isoxazole-carboxamide derivatives as COX inhibitors, docking simulations were performed using the X-ray crystal structure of the human COX enzyme. nih.govnih.gov The results revealed that the most potent compound, A13, with a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other, was pushed toward the secondary binding pocket of the COX-2 enzyme, leading to ideal binding interactions. nih.govnih.gov

Similarly, docking studies of indolizine derivatives as potential anti-tubercular agents identified the enoyl-acyl carrier protein reductase (InhA) as a potential molecular target. nih.gov The simulations provided insights into the specific interactions between the indolizine compounds and the amino acid residues within the InhA binding pocket. nih.gov For isoxazole-indole-γ-resorcylic acid scaffolds designed as selective estrogen receptor modulators, docking studies with the human estrogen receptor (1ERRα) identified key interacting amino acids such as Arg 394, Glu 353, and Asp 351, which are known to be crucial for agonist/antagonist activity. nih.gov

In Silico Screening and Lead Compound Identification

Molecular docking is a powerful tool for in silico screening of large compound libraries to identify potential lead compounds. nih.gov This virtual screening approach allows researchers to prioritize which compounds to synthesize and test experimentally, saving time and resources.

In the context of developing new anticancer agents, molecular docking of novel isoxazole derivatives against enzymes from the CYP450 family was performed. semanticscholar.org The study identified that derivatives with 4-OH and 4-F substitutions had a strong affinity for several CYP450 proteins. semanticscholar.org Specifically, the 4-F and 3-NO₂ derivatives were suggested as suitable lead compounds for inhibiting CYP1A2. semanticscholar.org

Another example involves the design of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents. nih.gov Molecular docking studies demonstrated that the most potent compounds exhibited strong binding interactions with the EGFR active site. nih.gov This in silico finding was consistent with their experimental anticancer activity. nih.gov Similarly, for indolizine derivatives incorporating a cyclopropylcarbonyl group, docking simulations of the most active compound illustrated its binding mode within the EGFR active site, corroborating its potent antiproliferative activity. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In addition to predicting biological activity, computational methods are also used to evaluate the pharmacokinetic properties of drug candidates, collectively known as ADME. In silico ADME profiling helps to identify potential liabilities early in the drug discovery process, reducing the likelihood of late-stage failures.

Studies on various isoxazole and indolizine derivatives have included in silico ADME predictions. For a series of isoxazole-carboxamide derivatives, the QiKProp module was used for ADME analysis. nih.gov The results of such analyses can provide information on properties like oral absorption, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

In a study of quinoxaline-isoxazole-piperazine conjugates, the in silico pharmacokinetic assessment was performed using SWISSADME and pkCSM. nih.gov The results showed that the potent compounds adhered to Lipinski's, Veber's, Egan's, and Muegge's rules without any violations, suggesting good drug-like properties. nih.gov Similarly, for a series of ethyl 7-methoxy-3-(4-substituted benzoyl)indolizine-1-carboxylates with anti-tubercular activity, in silico ADMET studies of the potent compounds highlighted their drug-likeness, supporting their potential for further development. rsc.org Furthermore, the in silico ADME assessment of isoxazole-silatrane hybrids revealed that the properties of mono-adducts were similar to those of drugs that obey Lipinski's rule of five. researchgate.net

Based on a comprehensive search of scientific literature and databases, there is currently no available research data specifically detailing the computational and theoretical investigations of the chemical compound This compound in the context of cheminformatics and virtual screening applications.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as the source material does not exist in the public domain. The creation of content for the specified outline would require the fabrication of data and research findings, which cannot be performed.

Scientific inquiry into novel heterocyclic systems is an ongoing process, and the absence of published data on this compound suggests that it may be a novel scaffold that has not yet been a subject of computational studies, or that such research has not been made public.

Investigations into Biological Activity Mechanisms and Molecular Interactions

Molecular Target Identification and Validation

The initial step in drug discovery is the identification and validation of molecular targets that are critically involved in disease processes. wjbphs.com This process ensures that therapeutic agents are designed to be both effective and safe. wjbphs.com Target identification often involves genetic studies, such as genome-wide association studies (GWAS), and the analysis of transcriptomics and proteomics data to pinpoint dysregulated genes and proteins in diseases. wjbphs.com

Once a potential target is identified, it must be validated to confirm its role in the disease pathology. wjbphs.com Target validation can be achieved through various methods, including genetic validation, pharmacological validation with small molecules, and the use of animal models. wjbphs.comnih.gov For instance, the "mutate and conjugate" approach combines site-directed mutagenesis with electrophilic fragments to rapidly identify small molecules that selectively inhibit a mutated protein of interest, providing a tool to assess the cellular phenotype of inhibiting that protein. nih.gov This rigorous validation process increases the likelihood of developing successful therapeutic interventions. wjbphs.com

Indolizine (B1195054) derivatives have been identified as promising candidates for drug development due to their broad spectrum of pharmacological activities. researchgate.netresearchgate.net Synthetic indolizine derivatives have shown potential as antibacterial agents, phosphatase inhibitors, and antituberculosis agents. rsc.org

Enzymatic Inhibition and Activation Mechanisms

Kinase Inhibition Pathways

Kinases are crucial enzymes in cellular signaling, and their dysregulation is often implicated in diseases like cancer. Consequently, kinase inhibitors are a major focus of drug development. Isothiazolo[4,3-b]pyridines, structurally related to isoxazolo[4,3-g]indolizine, have been identified as potent inhibitors of Cyclin G Associated Kinase (GAK). nih.govkuleuven.be Structure-activity relationship (SAR) studies on these compounds revealed that the most potent GAK ligands, with dissociation constants (Kd) below 100 nM, typically feature an alkoxy group at a specific position on the scaffold. nih.govkuleuven.be However, these potent GAK inhibitors showed only modest antiviral activity against the hepatitis C virus. nih.govkuleuven.be In contrast, the closely related isothiazolo[4,5-b]pyridine scaffold, despite its structural similarity, did not exhibit GAK inhibitory activity. rsc.org Molecular modeling was used to understand this lack of activity. rsc.org

Phosphatase Inhibition Mechanisms (e.g., Tyrosine Phosphatases)

Protein tyrosine phosphatases (PTPs) are another important class of enzymes involved in signal transduction. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity. Guided by X-ray crystallography, SAR studies on isoxazole (B147169) carboxylic acid-based PTP1B inhibitors have led to the identification of more potent and selective inhibitors. nih.gov One such inhibitor demonstrated good cellular activity against PTP1B. nih.gov The selectivity of these inhibitors is crucial, and they have shown over 20-fold selectivity against the highly homologous T-cell PTPase (TCPTP). nih.gov

Indolizine derivatives have also been identified as phosphatase inhibitors. rsc.orgresearchgate.net

Cyclooxygenase (COX) Isoenzyme Modulation (COX-1/COX-2)

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govebi.ac.uk There are two main isoforms, COX-1 and COX-2. ebi.ac.uk COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a key role in inflammation. ebi.ac.ukresearchgate.net

The diarylisoxazole scaffold is a common feature in several NSAIDs, particularly those with high selectivity for COX-1. nih.gov X-ray crystallography studies have elucidated the structural basis for the binding of diarylisoxazoles like mofezolac (B1677391) and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) to the COX-1 active site. nih.gov Mofezolac, a polar and ionizable compound, is a preferential COX-1 inhibitor with IC50 values of 0.0079 µM for COX-1 and >50 µM for COX-2. nih.gov In contrast, the less polar P6 is a weaker, competitive inhibitor with IC50 values of 19 µM for COX-1 and >50 µM for COX-2. nih.gov The binding of these inhibitors involves hydrophobic interactions and van der Waals contacts with specific amino acid residues in the COX-1 active site. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govmdpi.com They are involved in numerous physiological and pathological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. nih.govnih.gov

Several studies have explored isoxazole-containing compounds as CA inhibitors. nih.govnih.govbook-of-abstracts.com For example, a series of benzenesulfonamide-containing isoxazole derivatives showed potent inhibitory activity against human CA isoforms (hCA I, hCA II, hCA IV, and hCA VII). nih.gov Specifically, some derivatives displayed excellent inhibition of hCA II, a target for antiglaucoma drugs, and hCA VII, a target for neuropathic pain. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as inhibitors of various hCA isoforms, with some compounds showing greater potency than the standard drug acetazolamide (B1664987) against hCA I. mdpi.com

Derivatives of isoxazolo[3,4-c]quinolin-2-ones have also been identified as modulators of carbonic anhydrase. book-of-abstracts.com

Receptor Binding and Modulation Mechanisms

In addition to enzyme inhibition, isoxazole derivatives can exert their biological effects by binding to and modulating the function of various receptors. For instance, certain isoxazole derivatives have been synthesized and evaluated for their binding affinities to dopamine (B1211576) (D2) and serotonin (B10506) (5-HT2A, 5-HT2C) receptors, with some showing potential as atypical antipsychotics. researchgate.net

Furthermore, isoxazole-based bivalent ligands have been developed as allosteric modulators of AMPA receptors, which are crucial for excitatory neurotransmission in the central nervous system. mdpi.com Patch-clamp experiments revealed that some of these compounds act as positive allosteric modulators, potentiating kainate-induced currents. mdpi.com Molecular docking and dynamics simulations have provided insights into their binding to the ligand-binding domain of the GluA2 AMPA receptor. mdpi.com

The ability of isoxazole analogues to bind to the System xc- transporter, which is involved in the export of glutamate (B1630785) from cells, has also been investigated. nih.gov These studies help in understanding the structure-activity relationships and have led to the development of a preliminary pharmacophore model. nih.gov

Data Tables

Table 1: COX Inhibition Data for Diarylisoxazole Derivatives

Compound Target IC50 (µM) Inhibition Type
Mofezolac COX-1 0.0079 nih.gov Preferential, time-dependent/slowly reversible nih.gov
Mofezolac COX-2 >50 nih.gov
P6 COX-1 19 nih.gov Competitive, reversible nih.gov

Table 2: Carbonic Anhydrase Inhibition by Isoxazole Derivatives

Compound Series Target Isoforms Activity Range (Ki) Reference
Benzenesulfonamide-containing isoxazoles hCA II, hCA VII 0.5-49.3 nM (hCA II), 4.3-51.9 nM (hCA VII) nih.gov

List of Compounds Mentioned

3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)

Acetazolamide

Mofezolac

Serotonin Receptor (5-HT3) Antagonism

The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily. wikipedia.org Unlike other serotonin receptors that are G protein-coupled, the 5-HT3 receptor is a cation-selective channel permeable to sodium, potassium, and calcium ions. wikipedia.org When serotonin (5-HT) binds, the channel opens, leading to rapid neuronal depolarization and excitation. wikipedia.org These receptors are strategically located in the central and peripheral nervous systems, including on vagal afferents, in the solitary tract nucleus, and the chemoreceptor trigger zone (area postrema). amegroups.org The release of serotonin from enterochromaffin cells in the gut, often triggered by chemotherapeutic agents, can stimulate these receptors and initiate the vomiting reflex. amegroups.org

5-HT3 receptor antagonists block these effects by competitively inhibiting serotonin from binding to the receptor. amegroups.org While direct studies on this compound are not prominent in the reviewed literature, the core components of its structure, namely the indolizine and isoxazole moieties, are found in compounds known to interact with 5-HT3 receptors. For instance, various indolizine derivatives have been identified as potent 5-HT3 receptor antagonists. Similarly, isoxazole-containing compounds have been investigated for activity at serotonin receptors, with some showing an affinity for 5-HT2A and 5-HT2C subtypes, which are related to the 5-HT3 receptor. researchgate.net The efficacy of known antagonists, or "setrons," is often correlated with their binding affinity for the 5-HT3 receptor. researchgate.netnih.gov

Calcium Channel Interaction Mechanisms

Voltage-gated calcium channels are critical in regulating intracellular calcium levels, which control numerous cellular processes. Blockers of these channels are widely used in treating cardiovascular diseases like hypertension. frontiersin.org The channels are classified into several types, including L-type and T-type, with many drugs targeting the L-type channels found in cardiac and vascular smooth muscle. frontiersin.orggoogle.com

While direct evidence for this compound as a calcium channel blocker is limited, its constituent scaffolds have been incorporated into active compounds. Indolizine derivatives have been synthesized and evaluated as potent calcium channel antagonists. researchgate.net One study reported on 1-[[4-(aminoalkoxy)phenyl]sulfonyl]indolizines that exhibited very high potency, with one derivative showing an IC50 value of 0.072 nM for the inhibition of [3H]nitrendipine binding. researchgate.net Furthermore, the isoxazole ring is related to the dihydropyridine (B1217469) (DHP) scaffold, a cornerstone of calcium channel blockers like nifedipine. frontiersin.org In fact, some synthetic routes to functionalized dihydropyridines proceed through the rearrangement of isoxazole precursors. This structural relationship suggests that the isoxazole moiety can be a component of molecules designed to fit within the calcium channel binding sites.

Mechanistic Studies of Anti-Proliferative Effects (in vitro, cellular mechanisms only)

The anti-proliferative activity of heterocyclic compounds is often rooted in their ability to interfere with fundamental cellular processes such as cell division and programmed cell death. Research on compounds structurally related to this compound reveals specific molecular mechanisms.

Cell Cycle Modulation Pathways

The cell cycle is a tightly regulated process that ensures the proper replication and division of cells. Disruption of this cycle is a key mechanism of many anticancer agents. Several studies on isoxazole and indolizine-containing compounds demonstrate their ability to induce cell cycle arrest at various phases.

For example, a study on indolylisoxazoline analogues, which contain both key structural motifs, found that the most active compound arrested the cell cycle in the G2/M phase by inhibiting tubulin polymerization (IC50 = 0.6 μM). researchgate.net Similarly, certain (pyrimidin-5-yl)indolizine derivatives were found to arrest cell growth primarily at the Pre-G1 phase. researchgate.net Other fused isoxazole systems, such as nih.govnih.govOxazolo[5,4-e]isoindole derivatives, have been shown to cause cell cycle arrest in either the G0–G1 phase or the S and G2/M phases, depending on the specific derivative and cell line. dntb.gov.ua Isoxazole-piperazine hybrids have also been demonstrated to cause cell cycle arrest through the activation of the p53 protein. nih.gov

Table 2: Cell Cycle Arrest Induced by Isoxazole and Indolizine Analogs

Compound Class Cell Line(s) Observed Cell Cycle Arrest Phase Putative Mechanism
Indolylisoxazolines researchgate.net MCF-7, HCT-116, etc. G2/M Tubulin polymerization inhibition
(Pyrimidin-5-yl)indolizines researchgate.net HepG2 Pre-G1 Not specified
nih.govnih.govOxazolo[5,4-e]isoindoles dntb.gov.ua MCF-7 G0–G1 Not specified

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents function by triggering this pathway. Research has shown that isoxazole and indolizine derivatives can be potent inducers of apoptosis.

The mechanism often involves the activation of caspases, a family of proteases that execute the apoptotic process. For instance, indolylisoxazoline analogues were found to induce caspase-dependent apoptosis. researchgate.net A (pyrimidin-5-yl)indolizine derivative was reported to induce apoptosis in HepG2 cells by 22.86% (compared to 0.51% in control cells), which was supported by a 5.61-fold increase in the level of caspase-3. researchgate.net Furthermore, novel isoxazole derivatives, including 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine (a structural isomer of the target compound), demonstrated significant pro-apoptotic activity in K562 leukemia cells, with some derivatives inducing apoptosis in over 80% of the cell population. nih.gov The mechanism for some isoxazole-piperazine hybrids has been linked to the induction of oxidative stress, leading to apoptosis via inhibition of the Akt cell survival pathway and activation of p53. nih.gov

Table 3: Apoptotic Activity of Isoxazole and Indolizine Analogs

Compound Class Cell Line(s) Key Apoptotic Finding
(Pyrimidin-5-yl)indolizines researchgate.net HepG2 5.61-fold increase in caspase-3
Indolylisoxazolines researchgate.net HCT-116, JURKAT, etc. Induces caspase-dependent apoptosis
Tetrahydro-isoxazolo-[4,5-c]-pyridines nih.gov K562 >80% apoptosis induction

Gene Expression Regulation (e.g., IL-17a mRNA)

The modulation of gene expression is a fundamental mechanism by which bioactive compounds exert their effects. As discussed in section 7.3.2, the RORγt receptor is a key regulator of IL-17A gene transcription. nih.gov

Studies on trisubstituted isoxazoles, acting as allosteric inverse agonists of RORγt, have provided direct evidence of their ability to regulate gene expression. nih.gov In a quantitative RT-PCR assay using EL4 mouse lymphoma cells, these isoxazole compounds were shown to significantly reduce the expression of IL-17a mRNA. nih.gov The most potent optimized compounds induced a 15- to 16-fold reduction in IL-17a mRNA levels compared to the control. nih.gov This effect correlated well with their biochemical potency in inhibiting the RORγt receptor, confirming that their mechanism of action for regulating gene expression is through the RORγt pathway. nih.gov This demonstrates a clear mechanistic link from a specific chemical scaffold (isoxazole) to receptor modulation and subsequent regulation of target gene expression.

Table 4: Regulation of IL-17a mRNA Expression by Isoxazole Derivatives

Compound Fold Decrease in IL-17a mRNA (vs. DMSO control)
Hit Isoxazole 2 9.3
Optimized Isoxazole 3 15.0
Optimized Isoxazole 6 16.0
Isoxazole 10 12.0
Isoxazole 11 6.6

Data from a study in EL4 cells treated with 10 μM of the compound for 24 hours. nih.gov

Anti-Inflammatory Action at the Molecular Level (e.g., TNF-α, IL-6 modulation)

The inflammatory response, while a crucial defense mechanism, can lead to chronic disease when dysregulated. Key mediators of this process are pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The inhibition of these cytokines is a validated strategy for treating various inflammatory conditions. frontiersin.orgreumatologiaclinica.org

Research into related heterocyclic systems indicates that both indolizine and isoxazole moieties are promising pharmacophores for the development of anti-inflammatory agents. Studies on 7-(Trifluoromethyl) substituted indolizine derivatives have shown that these compounds can significantly reduce the levels of TNF-α and IL-6. nih.gov For instance, specific derivatives were found to lower TNF-α and IL-6 levels in in-vitro assays, demonstrating the potential of the indolizine core to modulate these key inflammatory pathways. nih.gov

Similarly, various isoxazole derivatives have demonstrated potent anti-inflammatory effects through the modulation of these same cytokines. mdpi.com A notable example includes indolyl-isoxazolidines, a class of compounds that significantly inhibited the production of TNF-α and IL-6 induced by lipopolysaccharide (LPS) in macrophage cells. mdpi.com The activity of some of these compounds was comparable to the established anti-inflammatory drug indomethacin. mdpi.com Other isoxazole derivatives have also been reported to reduce serum levels of TNF-α and IL-6 in in-vivo models of inflammation. mdpi.com

Given that both the indolizine and isoxazole nuclei are independently capable of modulating key pro-inflammatory cytokines, the fused this compound scaffold represents a highly promising candidate for the development of novel anti-inflammatory agents. The rigid, fused ring system may offer a unique conformational presentation of key interacting groups to the biological targets, potentially leading to enhanced potency and selectivity.

Antimicrobial Mechanisms of Action (e.g., against Gram-positive and Gram-negative bacteria)

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, including isoxazole and indolizine derivatives, are a rich source of potential new antibiotics.

The isoxazole scaffold is a core component of several clinically used antibiotics, such as Cloxacillin and Dicloxacillin. Numerous studies have demonstrated the broad-spectrum antimicrobial potential of novel isoxazole derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com For example, newly synthesized triazole-isoxazole hybrids have shown remarkable activity against Escherichia coli and Pseudomonas aeruginosa, with one compound exhibiting an inhibition zone comparable to standard antibiotics like cefotaxime (B1668864) and imipenem. mdpi.com Other research on isoxazolinyl oxazolidinones revealed potent activity against resistant Gram-positive strains, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values significantly lower than the clinical drug linezolid. nih.gov The antimicrobial efficacy of isoxazole-containing compounds is often attributed to their ability to interfere with essential bacterial processes.

The indolizine nucleus is also a recognized pharmacophore in the design of antimicrobial agents. While research is less extensive than for isoxazoles, various indolizine derivatives have been synthesized and evaluated for their antibacterial properties, showing the scaffold's potential in this therapeutic area.

The combination of these two active pharmacophores in the this compound system could lead to synergistic effects or novel mechanisms of action. The hybridization of these rings may enhance the molecule's ability to penetrate bacterial cell walls or interact with multiple biological targets within the bacteria.

Table 1: In Vitro Antibacterial Activity of Selected Isoxazole Derivatives

Compound Class Bacterial Strain Activity/Result Reference
Isoxazoline (B3343090) Derivative Micrococcus luteus, Staphylococcus aureus Active nih.gov
Isoxazoline Derivative Serratia marcescens, Bacillus cereus Active nih.gov
Isoxazolo[4,3-e]indazole Bacillus subtilis Moderate to high activity researchgate.net
Isoxazolinyl Oxazolidinone Staphylococcus aureus (resistant strains) MICs 2 to 10-fold lower than linezolid nih.gov
Isoxazolinyl Oxazolidinone Klebsiella pneumoniae, Streptococcus pyogenes Active nih.gov
Triazole-Isoxazole Hybrid Escherichia coli ATCC 25922 Inhibition zone of 36.4 mm; MIC of 15 mg/mL mdpi.com

Antioxidant Mechanisms (e.g., radical scavenging activity)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.

The isoxazole nucleus has been extensively studied for its antioxidant properties. nih.govresearchgate.net Many isoxazole derivatives have demonstrated significant radical scavenging activity in various in-vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging tests. researchgate.net The mechanism often involves the donation of a hydrogen atom from a phenolic hydroxyl group or another labile site on the molecule to neutralize the free radical. nih.gov Studies have shown that the presence and position of electron-donating groups on the isoxazole derivative can significantly influence its antioxidant potency. nih.gov For example, certain fluorophenyl-isoxazole-carboxamide derivatives showed potent antioxidant activity with IC₅₀ values significantly lower than the standard antioxidant Trolox. nih.gov

Indolizine derivatives have also been reported to possess noteworthy antioxidant and free-radical scavenging activities. ijettjournal.org Specific derivatives have shown effective inhibition of enzymes like lipoxygenase, which is involved in oxidative pathways, and have demonstrated high percentage inhibition in DPPH assays. ijettjournal.org

The fusion of these two antioxidant-capable rings in the this compound structure could enhance radical scavenging efficacy. The extended π-electron system of the fused molecule might facilitate the stabilization of the resulting radical after hydrogen donation, making the compound a more efficient antioxidant.

Table 2: DPPH Radical Scavenging Activity of Selected Isoxazole Derivatives

Compound IC₅₀ (µg/mL) Positive Control (Trolox) IC₅₀ (µg/mL) Reference
N-(2-fluorophenyl)-3-(4-(tert-butyl)phenyl)-5-methylisoxazole-4-carboxamide (2a) 0.45 ± 0.21 3.10 ± 0.92 nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Correlations

Understanding the relationship between a molecule's structure and its biological activity (SAR) or physicochemical properties (SPR) is fundamental to drug design. While specific SAR studies on the this compound system are not yet widely published, extensive research on the parent indolizine and isoxazole scaffolds provides a strong basis for prediction and future design. nih.govacs.orgresearchgate.net

For both isoxazole and indolizine derivatives, the nature and position of substituents on the heterocyclic and any appended aryl rings have a profound impact on biological activity.

On the Indolizine Scaffold: In a study of anti-inflammatory indolizine derivatives, the presence of a trifluoromethyl group at the 7-position was a key structural feature. nih.gov Variations in the benzoyl moiety attached to the ring also led to significant differences in the inhibition of COX-2, TNF-α, and IL-6, highlighting the importance of this region for molecular interactions. nih.gov

On the Isoxazole Scaffold: SAR studies on isoxazole-carboxamides as antioxidants revealed that the electronic properties of substituents are crucial. nih.gov For instance, the presence of a halogen at certain positions on an attached phenyl ring was found to be important for potent activity. nih.gov In another series of anti-inflammatory benzimidazole-isoxazoles, compounds with electron-withdrawing groups like 4-fluorophenyl or 4-cyanophenyl at the C3 position of the isoxazole ring showed excellent activity.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. dergipark.org.tr Identifying the pharmacophore of a lead compound is a crucial step in optimizing its activity.

Isoxazole as a Pharmacophore: The isoxazole ring itself is considered a vital pharmacophore, in part because its two adjacent electronegative heteroatoms can engage in specific hydrogen bond donor-acceptor interactions with enzymes and receptors. nih.gov Pharmacophore models for isoxazole analogues have been developed, typically identifying key features such as hydrophobic regions, hydrogen bond acceptors/donors, and aromatic rings that are essential for binding to specific targets. nih.govnih.gov

Indolizine as a Pharmacophore: The indolizine framework has also been identified as a key pharmacophore for various targets, including aromatase inhibitors for cancer therapy.

Potential this compound Pharmacophore: A hypothetical pharmacophore for the this compound system would likely combine features from both parent rings. Key elements would include the hydrogen bond accepting capabilities of the nitrogen and oxygen atoms of the isoxazole ring, the planar, aromatic surface of the fused system for π-stacking interactions, and specific vectors for substituent placement to interact with hydrophobic pockets or other key residues in a target protein. The hybridization of the two pharmacophores in a rigid structure could lead to a synergistic effect, creating a novel and potent molecular entity. mdpi.com Optimization would involve synthesizing derivatives with varied substituents at different positions on the fused ring system to probe the chemical space around the core scaffold and enhance interactions with the biological target.

Advanced Applications and Material Science Prospects

Optoelectronic Properties and Applications as Dyes and Fluorescent Materials

The fusion of an electron-deficient isoxazole (B147169) ring with an electron-rich indolizine (B1195054) core is a promising strategy for creating novel organic materials with tunable optoelectronic properties. Indolizine and its derivatives are recognized for their vivid colors and fluorescence across the visible spectrum, making them valuable for applications as organic semiconductors and dyes. researchgate.netchemrxiv.org The incorporation of an isoxazole ring can further modulate these properties. For instance, π-expanded indoloindolizines, created by merging indole (B1671886) and indolizine moieties, exhibit enhanced stability against photooxidation compared to traditional polycyclic aromatic hydrocarbons like acenes. researchgate.netchemrxiv.org

Functionalization is key to tuning the optoelectronic behavior. In many indolizine-based fluorophores, introducing electron-donating groups (like N,N-dimethylamino) and electron-withdrawing groups (like acetyl or aldehyde) can induce an intramolecular charge transfer (ICT) process. This ICT mechanism is crucial for red-shifting the emission wavelength, allowing for the development of fluorophores that span the color spectrum from blue to orange-red. nih.gov Similarly, porphyrin-based dyes conjugated with a strong electron-donating indolizine have been designed to extend light absorption into the near-infrared (NIR) region, a critical feature for enhancing the efficiency of dye-sensitized solar cells. nih.gov

Fluorescence and Luminescence Characteristics

The fluorescence properties of heterocyclic systems are highly dependent on their molecular structure, substituent groups, and environment. Indolizine-based systems, in particular, have been developed into strongly fluorescent dyes with tunable emission profiles. googleapis.com For example, a class of 2-oxo-2H-pyrano[2,3-b]indolizine-3-carboxylates, which are structural analogs, exhibit intense fluorescence with quantum yields (Φ) reaching as high as 92%. googleapis.com The photophysical properties of these dyes can be finely controlled by introducing different substituents onto the heterocyclic core.

The environment, especially solvent polarity, often plays a significant role. Many indolizine fluorophores exhibit positive solvatochromism, where the emission wavelength red-shifts as the polarity of the solvent increases. This effect is typically a hallmark of an intramolecular charge transfer (ICT) process, where the excited state is more polar than the ground state and is thus stabilized by polar solvents. acs.org

Compound ClassSubstituentsEmission Max (λem)Quantum Yield (Φ)Key Features
Kaleidolizine (KIz) System acs.orgVaried electron-donating/withdrawing groups455–564 nm (in solid state)Up to 120-fold increase upon aggregationEmission color is tunable by altering substituents. acs.org
Indolizine-Cyanine Dyes mdpi.comVaried counter-anions (e.g., ClO₄⁻, TFSI⁻)NIR region>1% (for specific anions)Anion choice significantly affects photophysical properties in solution and solid state. mdpi.com
2-oxo-pyrano[2,3-b]indolizines googleapis.comVaried on pyrrole (B145914) and picolinium saltsBlue-green regionUp to 92%High quantum yields are maintained even in polar solvents. googleapis.com
3,5-diaryl-4-fluoroisoxazoles nih.govbeilstein-journals.orgFluorine on isoxazole coreRed-shifted vs. non-fluorinated analogsIncreased intensity in aggregated stateFluorine substitution enhances fluorescence intensity. nih.govbeilstein-journals.org

Aggregation-Induced Emission (AIE) Phenomena

A significant limitation of many traditional fluorophores is aggregation-caused quenching (ACQ), where fluorescence intensity diminishes in high concentrations or the solid state. acs.org In contrast, luminogens exhibiting aggregation-induced emission (AIE) are non-emissive in dilute solutions but become highly fluorescent upon aggregation. bohrium.comresearchgate.net This phenomenon is invaluable for applications in solid-state lighting, sensors, and bio-imaging. acs.orgbohrium.com

The AIE effect is often attributed to the restriction of intramolecular rotation (RIR), where the prevention of non-radiative decay pathways in the aggregated state enhances radiative emission. bohrium.com In many advanced systems, AIE arises from a synergistic interplay between RIR and ICT processes. bohrium.comacs.org

While direct AIE studies on Isoxazolo[4,3-g]indolizine are not yet prevalent, the indolizine framework itself has proven to be an excellent molecular platform for designing AIE-active molecules (AIEgens). bohrium.combohrium.com For instance, the "Kaleidolizine" (KIz) molecular framework, based on an indolizine core, allows for systematic tuning of the solid-state emission wavelength from blue (455 nm) to yellow-green (564 nm) simply by modifying its substituents. acs.orgbohrium.com These KIz derivatives show a dramatic increase in fluorescence intensity—up to 120-fold—when aggregation is induced in a THF/water mixture. acs.org Similarly, other indolizine derivatives have been designed to exhibit tunable AIE, with colors ranging from cyan to deep red, by controlling molecular packing and charge-transfer dynamics. acs.org

Molecules based on isoxazole have also been shown to exhibit AIE. nih.govbeilstein-journals.orgnih.govresearchgate.netbeilstein-archives.org For example, certain α-fluorinated boron ketoiminates, synthesized via the ring-opening of 4-fluoroisoxazoles, display strong luminescence and AIE characteristics, highlighting their potential as novel fluorophores. nih.govbeilstein-journals.orgnih.gov The fusion within an this compound scaffold could therefore combine the AIE-genic potential of both parent heterocycles.

Catalytic Applications (as ligands or scaffolds for catalysts)

Both isoxazole and indolizine derivatives are recognized for their utility in catalysis, primarily as ligands that coordinate with metal centers to facilitate asymmetric synthesis. The isoxazole ring is a key structural fragment in many ligands used for metal-catalyzed reactions. beilstein-journals.orgresearchgate.netresearchgate.net For instance, spiro-fused oxazoline (B21484) ligands derived from carbohydrates have been applied in palladium-catalyzed allylic alkylation, achieving high enantioselectivity. beilstein-journals.org While some isoxazoline-based ligands can be unstable under catalytic conditions, their successful application underscores the potential of the isoxazole motif in ligand design. beilstein-journals.org

Isoxazoles themselves have also been employed as reactants in transition metal-catalyzed transformations, acting as efficient N,O-bifunctional reagents for the amination of alkynes to produce complex N-heterocycles. rsc.org This reactivity suggests that an this compound scaffold could potentially participate directly in catalytic cycles or serve as a robust platform for designing new, multifunctional ligands. The development of supramolecular coordination compounds within metal-organic frameworks (MOFs) for catalysis further opens avenues for using such heterocyclic systems in heterogeneous catalysis. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. The planar, aromatic nature of the this compound core makes it an ideal candidate for participating in self-assembly processes through π-π stacking, hydrogen bonding, and other intermolecular forces.

Self-assembly is a key driver of the AIE phenomenon, where molecules organize into ordered aggregates. bohrium.comrsc.org The formation of these supramolecular structures is critical for activating the fluorescence of AIEgens. For example, fluorene-derived cyanostilbenes exhibit AIE mediated by their supramolecular self-assembly into nano-flakes and cuboid-shaped nanocrystals. rsc.org Given that both indolizine and isoxazole derivatives are known to form such assemblies, the this compound scaffold is expected to have a strong capacity for forming organized supramolecular architectures with emergent photophysical properties. icmpp.ro The ability to control this self-assembly through chemical modification could lead to the development of novel sensors, smart materials, and systems for biological applications. googleapis.com

Future Directions and Research Challenges

Development of Novel and Efficient Synthetic Routes for Complex Architectures

The development of new and efficient methods for constructing the isoxazolo[4,3-g]indolizine core and its derivatives is a primary focus of ongoing research. While classical methods like the Chichibabin reaction and 1,3-dipolar cycloadditions have been foundational, there is a continuous drive for more sophisticated and versatile synthetic strategies. rsc.orgijettjournal.orgresearchgate.net

Future efforts will likely concentrate on:

Transition-Metal Catalysis: The use of transition metals such as palladium, copper, rhodium, and gold has already proven effective in facilitating the synthesis of indolizine (B1195054) derivatives. ijettjournal.orgmdpi.com Further exploration of metal-catalyzed reactions, including C-H activation and cross-coupling reactions, could lead to more direct and atom-economical routes to complex this compound architectures. rsc.orgmdpi.combohrium.com For instance, copper-catalyzed multicomponent reactions have been developed for the synthesis of indolizines under mild, solvent-free conditions. semanticscholar.org

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. ijettjournal.orgscielo.br This includes the use of greener solvents, catalysts, and energy sources, such as microwave irradiation, to minimize the environmental impact of chemical synthesis. ijettjournal.org

Flow Chemistry and Automation: The application of flow chemistry and automated synthesis platforms can accelerate the discovery and optimization of new synthetic routes, enabling high-throughput screening of reaction conditions and the rapid generation of compound libraries. scielo.br

Exploration of Diverse Substitution Patterns for Enhanced Mechanistic Understanding and Potential Applications

The functionalization of the this compound scaffold with a variety of substituents is crucial for tuning its physicochemical properties and biological activity. The ability to introduce diverse functional groups at specific positions on the heterocyclic core is essential for structure-activity relationship (SAR) studies and the development of molecules with desired characteristics.

Key areas for future exploration include:

Regioselective Functionalization: Developing methods for the selective introduction of substituents at specific positions of the this compound ring system is a significant challenge. rsc.org Controlling regioselectivity in reactions such as electrophilic substitution and metal-catalyzed cross-coupling is critical for accessing specific isomers with distinct properties.

Introduction of Diverse Functional Groups: Research will focus on incorporating a wide range of functional groups, including halogens, cyano groups, and various aryl and alkyl moieties, to modulate the electronic and steric properties of the molecule. researchgate.netacs.org The synthesis of fluorinated indolizine derivatives, for example, is of interest due to the unique properties conferred by fluorine atoms. rsc.org

π-Expanded Analogues: The synthesis of π-expanded isoxazolo[4,3-g]indolizines by fusing additional aromatic rings is a promising avenue for developing new materials with interesting photophysical properties. rsc.org These extended systems can exhibit bathochromic shifts in their absorption and emission spectra, making them suitable for applications in optoelectronics and bioimaging. rsc.org

Deeper Mechanistic Elucidation of Biological Interactions and Target Specificity

While various indolizine derivatives have shown promising biological activities, a deeper understanding of their mechanisms of action at the molecular level is often lacking. researchgate.net Future research will need to focus on elucidating the specific biological targets of this compound compounds and the nature of their interactions.

This will involve:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that are modulated by these compounds.

Structural Biology: Employing X-ray crystallography and NMR spectroscopy to determine the three-dimensional structures of this compound derivatives in complex with their biological targets. This information is invaluable for understanding the molecular basis of their activity and for guiding the design of more potent and selective analogues.

In Silico Modeling: Using computational methods to simulate the binding of these compounds to their targets and to predict their biological activity. researchgate.netnih.gov

Application of Advanced Computational Methodologies for Predictive Modeling and Design

Computational chemistry and molecular modeling are becoming increasingly powerful tools in drug discovery and materials science. nih.gov The application of these methods to the study of isoxazolo[4,3-g]indolizines can significantly accelerate the design and development of new compounds with desired properties.

Future applications of computational methodologies include:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity and physicochemical properties of new this compound derivatives before their synthesis.

Virtual Screening: Using docking and other virtual screening techniques to identify promising lead compounds from large virtual libraries.

Mechanistic Studies: Employing quantum mechanical calculations, such as Density Functional Theory (DFT), to investigate reaction mechanisms and to understand the electronic structure and reactivity of these compounds. researchgate.netresearchgate.net

Expansion into New Material Science Applications and Sensing Technologies

The unique electronic and photophysical properties of the this compound scaffold make it an attractive candidate for applications in materials science. researchgate.netsemanticscholar.org

Future research in this area could focus on:

Organic Electronics: Exploring the use of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). rsc.org

Fluorescent Probes and Sensors: Designing and synthesizing novel fluorescent this compound-based probes for the detection of biologically important analytes, such as metal ions, reactive oxygen species, and specific biomolecules. acs.orgresearchgate.net The development of chemosensors for specific ions like Fe(III) has been demonstrated with related quinolizin-one scaffolds. acs.org

Nonlinear Optics: Investigating the nonlinear optical properties of these compounds for potential applications in optical data storage, optical switching, and other photonic technologies.

Addressing Synthetic Scalability and Practicality for Research Applications

For this compound derivatives to be widely used in research and potential commercial applications, it is essential to develop synthetic routes that are not only efficient but also scalable and practical. scielo.br

This involves:

Process Optimization: Optimizing reaction conditions to maximize yields, minimize reaction times, and reduce the cost of starting materials and reagents.

Development of Robust and Scalable Procedures: Designing synthetic protocols that can be safely and reliably performed on a larger scale, from milligrams to grams or even kilograms. researchgate.net

Purification Strategies: Developing efficient and scalable methods for the purification of the final products, such as crystallization or chromatography techniques that are amenable to large-scale production.

Conclusion and Outlook on Isoxazolo 4,3 G Indolizine Research

Summary of Key Academic Achievements in Isoxazolo[4,3-g]indolizine Chemistry

Direct academic achievements focusing exclusively on this compound are not extensively documented in current literature, indicating that this specific heterocyclic system is in the nascent stages of exploration. However, the foundational achievements in the synthesis and functionalization of its constituent rings—isoxazole (B147169) and indolizine (B1195054)—provide a solid platform for its future development.

Key enabling achievements include:

Advanced Indolizine Synthesis: The development of diverse synthetic routes to the indolizine core, such as the classic Tschitschibabin reaction, 1,3-dipolar cycloadditions of pyridinium (B92312) ylides, and various metal-catalyzed cycloisomerization and C-H functionalization reactions, has made functionalized indolizine precursors readily accessible. rsc.orgijettjournal.orgresearchgate.net These methods allow for the strategic placement of functional groups necessary for the subsequent annulation of the isoxazole ring.

Versatile Isoxazole Formation: The 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes remains a cornerstone of isoxazole synthesis, offering a reliable method for constructing the five-membered ring. rsc.orgnih.gov Advances in generating nitrile oxides in situ and the use of transition-metal catalysis have improved the efficiency and regioselectivity of these reactions. nih.gov

Synthesis of Analogous Fused Systems: Methodologies developed for structurally related fused heterocycles serve as crucial blueprints. For instance, the synthesis of Thieno[2,3-g]indolizine and Isoxazolo[4,3-e]indoles demonstrates the feasibility of annulating five-membered rings onto the indolizine or related indole (B1671886) core. researchgate.netnih.gov These established procedures for ring closure and functionalization provide valuable strategic insights for tackling the synthesis of this compound.

Collectively, these advancements in heterocyclic chemistry have laid the necessary groundwork, making the targeted synthesis and study of the this compound system a logical and achievable next step.

Remaining Scientific Questions and Opportunities for Fundamental and Applied Research

The novelty of the this compound scaffold means it is ripe with fundamental questions and offers significant opportunities for both foundational and application-oriented research.

Fundamental Research Opportunities:

Development of Synthetic Routes: The most immediate scientific question is how to efficiently construct the this compound core. Several strategies, extrapolated from known methods, could be explored. A key opportunity lies in designing and optimizing a reliable, high-yield synthesis, which would be a significant contribution to synthetic organic chemistry.

Physicochemical and Spectroscopic Characterization: Once synthesized, the fundamental electronic and structural properties of the parent compound must be determined. Comprehensive spectroscopic analysis (NMR, IR, UV-Vis, Mass Spectrometry) and X-ray crystallography would provide invaluable data on bond lengths, angles, and aromaticity, offering insights into its reactivity.

Exploration of Reactivity: A systematic investigation into the reactivity of the this compound ring system is needed. Determining the sites most susceptible to electrophilic and nucleophilic attack, as well as its viability in metal-catalyzed cross-coupling reactions, will be crucial for creating a library of derivatives for further study.

Potential Synthetic Strategies

Strategy Description Key Precursors Analogous Reaction
Strategy A: Intramolecular Cycloaddition A 1,3-dipolar cycloaddition where the nitrile oxide and alkyne functionalities are present on the same indolizine-based precursor. An indolizine substituted with both a hydroxamoyl chloride (nitrile oxide precursor) and an ethynyl (B1212043) group. Synthesis of tricyclic fused isoxazoles via Pd(II)-catalyzed cyclization. nih.gov
Strategy B: Intermolecular Cycloaddition Reaction of a functionalized indolizine (e.g., an ethynyl-indolizine) with a nitrile oxide generated in situ from a separate precursor. 7-Ethynylindolizine and an appropriate aryl/alkyl hydroxamoyl chloride. Standard 1,3-dipolar cycloaddition reactions for isoxazole synthesis. rsc.org

| Strategy C: Annulation from an Isoxazole | Building the pyridine (B92270) ring of the indolizine system onto a pre-existing, functionalized isoxazole core. | A substituted isoxazole that can undergo a reaction sequence similar to the Tschitschibabin or Scholtz reactions. | Molybdenum-mediated ring expansion of isoxazoles to form pyridones. nih.gov |

Applied Research Opportunities:

Medicinal Chemistry Screening: Both isoxazole and indolizine moieties are well-known "privileged structures" in medicinal chemistry, appearing in compounds with a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ijettjournal.orgrsc.orgmdpi.com A primary opportunity is the screening of this compound derivatives against various biological targets. The antibacterial activity of the related Isoxazolo[4,3-e]indole system suggests this would be a promising area. nih.gov

Development of Chemical Probes: Indolizine derivatives are often highly fluorescent. researchgate.net An exciting avenue of research would be to investigate the photophysical properties of the this compound core. If significant fluorescence is observed, these compounds could be developed as novel probes for bio-imaging or as sensors.

Materials Science Applications: The unique electronic properties stemming from this π-expanded heterocyclic system could be harnessed in the field of organic electronics. rsc.org Investigation into their potential use in organic light-emitting diodes (OLEDs) or as components in functional dyes is a tangible opportunity.

Projected Impact on Organic Synthesis and Chemical Biology Domains

The successful development of this compound chemistry is poised to have a significant impact on several scientific domains.

Impact on Organic Synthesis: The establishment of a robust synthetic pathway to this novel scaffold will not only add a new heterocyclic system to the chemist's toolkit but also likely spur the development of new synthetic methodologies. Challenges encountered in its synthesis could lead to innovative solutions for ring-closing or functionalization reactions that could be applied to other complex molecular architectures. It would provide a new platform for exploring C-H functionalization and creating libraries of complex molecules from a common core. ijettjournal.org

Impact on Chemical Biology and Drug Discovery: The fusion of two biologically relevant pharmacophores in a rigid, planar structure creates a high potential for novel biological activity. The discovery of a potent and selective this compound-based compound could provide a new lead for drug development programs targeting cancer, infectious diseases, or inflammatory disorders. researchgate.netrsc.org Furthermore, if these compounds exhibit favorable fluorescence properties, they could become valuable tools for chemical biologists to probe cellular processes with high specificity, contributing to a deeper understanding of biological systems.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the Isoxazolo[4,3-G]indolizine scaffold?

  • The synthesis typically involves cyclization reactions, such as intramolecular ring closure of acyl-amidrazones or coupling reactions between heterocyclic precursors. For example, zinc(II)-catalyzed coupling (analogous to triazole synthesis) can enhance regioselectivity under mild conditions . Key steps include:

  • Oxidative cyclization : Using reagents like Lawesson’s reagent for sulfur incorporation in related thiadiazole systems .
  • Functional group manipulation : Selective protection/deprotection of amino or carbonyl groups to avoid side reactions .
  • Purification : Chromatography (HPLC or column) and crystallization are critical for isolating pure isomers due to structural complexity .

Q. How can researchers validate the structural identity of this compound derivatives?

  • Spectroscopic techniques :

  • NMR : 1H^1H, 13C^{13}C, and 2D NMR (e.g., COSY, HSQC) to confirm connectivity and distinguish regioisomers .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formulas, as seen in PubChem entries for related indolizines .
  • X-ray crystallography : Definitive confirmation of regiochemistry and stereochemistry .

Q. What are common pharmacological screening models for this compound derivatives?

  • In vitro assays :

  • Enzyme inhibition : Kinase or protease assays (e.g., IRAK4 modulation studies for anti-inflammatory activity) .
  • Cell viability assays : MTT or ATP-based tests to evaluate cytotoxicity in cancer cell lines .
    • In vivo models : Rodent inflammation or infection models, with dose-response studies to assess bioavailability .

Advanced Research Questions

Q. How can regiochemical control be achieved during this compound synthesis?

  • Catalyst selection : Transition metals like Cu(I) or Zn(II) improve regioselectivity in cyclization steps (e.g., Chen et al.’s zirconacyclopentene method for cyclopentenone synthesis) .
  • Substrate design : Electron-withdrawing/donating groups on precursors direct cyclization pathways. For example, 3-methyl substituents on isoxazole rings stabilize intermediates .
  • Computational modeling : DFT calculations predict thermodynamic favorability of regioisomers .

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Reproducibility checks : Standardize assay conditions (e.g., pH, solvent) to minimize variability .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy, nitro groups) to identify critical pharmacophores .
  • Meta-analysis : Compare data across studies using platforms like PubChem or ChEMBL to identify outliers .

Q. How can degradation pathways of this compound derivatives be analyzed under oxidative stress?

  • Advanced oxidation processes (AOPs) : Use ozone or UV/ferrate systems to simulate degradation, followed by LC-MS/MS to identify transformation products .
  • Kinetic studies : Monitor reaction rates under varying conditions (e.g., pH, temperature) to model stability .
  • Mechanistic probes : Isotope labeling (e.g., 18O^{18}O) to trace oxygen incorporation in degradation byproducts .

Methodological Recommendations

  • Synthesis : Prioritize metal-catalyzed cyclization for regioselectivity .
  • Characterization : Combine XRD with 2D NMR for unambiguous structural assignment .
  • Data interpretation : Use cheminformatics tools (e.g., RDKit) to align SAR trends with computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.